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Foundational

Introduction: The Strategic Importance of 2-Chloroquinoxalin-5-ol

An In-Depth Technical Guide to the Synthesis of 2-Chloroquinoxalin-5-ol The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloroquinoxalin-5-ol

The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds, including anticancer, antiviral, and antibacterial agents.[1][2] The strategic functionalization of the quinoxaline ring system is paramount for the development of novel therapeutic agents and advanced organic materials. 2-Chloroquinoxalin-5-ol, in particular, represents a highly valuable, bifunctional intermediate. The chlorine atom at the C-2 position is a versatile handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse molecular fragments.[3][4] Simultaneously, the hydroxyl group at the C-5 position offers a site for etherification, esterification, or other modifications, enabling fine-tuning of the molecule's physicochemical properties.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to 2-Chloroquinoxalin-5-ol, designed for researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Overview

A direct, one-step synthesis of 2-chloroquinoxalin-5-ol is not commonly reported. Therefore, a multi-step approach commencing from readily available starting materials is the most logical strategy. The core of this strategy involves the construction of a protected quinoxalinone intermediate, followed by chlorination and subsequent deprotection.

The chosen pathway leverages a methoxy group as a protecting agent for the C-5 hydroxyl functionality. This approach circumvents potential side reactions and solubility issues associated with a free phenol during the initial ring-forming and chlorination steps.

G cluster_0 Overall Synthetic Strategy Start 4-Methoxy-2-nitroaniline Inter1 2-Chloro-N-(4-methoxy-2-nitrophenyl)acetamide Start->Inter1 Acylation (Chloroacetyl Chloride) Inter2 5-Methoxyquinoxalin-2-ol Inter1->Inter2 Reductive Cyclization (e.g., H2/Pd-C) Inter3 2-Chloro-5-methoxyquinoxaline Inter2->Inter3 Chlorination (e.g., POCl3) End 2-Chloroquinoxalin-5-ol Inter3->End Demethylation (e.g., BBr3)

Caption: A strategic overview of the multi-step synthesis of 2-Chloroquinoxalin-5-ol.

Part 1: Synthesis of the Key Intermediate: 5-Methoxyquinoxalin-2-ol

The initial phase of the synthesis focuses on constructing the core quinoxalinone ring system with the hydroxyl group protected as a methyl ether.

Step 1a: Acylation of 4-Methoxy-2-nitroaniline

The synthesis commences with the N-acylation of commercially available 4-methoxy-2-nitroaniline with chloroacetyl chloride. This reaction forms the key precursor for the subsequent cyclization.

  • Causality and Expertise: The choice of 4-methoxy-2-nitroaniline is strategic. The methoxy group is a robust protecting group for the phenol that is stable to the conditions of acylation and the subsequent reduction. The ortho-nitro group is essential as it will be reduced to the amine required for the ring-closing cyclization. Chloroacetyl chloride provides the two-carbon backbone necessary to form the pyrazinone ring.

Step 1b: Reductive Cyclization

The nitro group of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide is selectively reduced to an amine. This newly formed amine undergoes an immediate intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration, to form the stable, aromatic 5-methoxyquinoxalin-2-ol ring.

  • Mechanism Insight: This tandem reaction is highly efficient. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is an excellent method for this transformation due to its high selectivity for nitro group reduction without affecting the aryl chloride or the aromatic rings. The cyclization is driven by the formation of the thermodynamically stable heterocyclic system.

G Start Intermediate from Acylation (2-Chloro-N-(4-methoxy-2-nitrophenyl)acetamide) Reduced Reduced Intermediate (N-(2-amino-4-methoxyphenyl)-2-chloroacetamide) Start->Reduced Reduced->inv1 Cyclized Cyclized Intermediate Cyclized->inv2 Product 5-Methoxyquinoxalin-2-ol inv1->Cyclized 2. Intramolecular Cyclization inv2->Product 3. Dehydration/ Aromatization

Caption: The reaction mechanism for the formation of 5-Methoxyquinoxalin-2-ol.

Experimental Protocol: Synthesis of 5-Methoxyquinoxalin-2-ol

(This protocol is adapted from analogous procedures described for related structures[5])

  • Acylation: To a stirred solution of 4-methoxy-2-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add triethylamine (1.2 eq). Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material. Quench the reaction with water and extract the product with the organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide.

  • Reductive Cyclization: Dissolve the crude acetamide from the previous step in ethanol or ethyl acetate. Add 10% Palladium on carbon (5-10 mol% Pd). Place the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent. Concentrate the filtrate under reduced pressure to obtain 5-methoxyquinoxalin-2-ol, which can be purified by recrystallization.

Part 2: Chlorination of 5-Methoxyquinoxalin-2-ol

The conversion of the quinoxalin-2-ol (which exists predominantly in its amide-like quinoxalin-2-one tautomer) to the corresponding 2-chloroquinoxaline is a critical activation step. This transformation replaces the hydroxyl group with a good leaving group (chloride), priming the molecule for subsequent nucleophilic substitution reactions.

  • Mechanism Insight: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this type of transformation.[6] The mechanism involves the initial activation of the carbonyl oxygen by the chlorinating agent, forming a highly electrophilic intermediate. A chloride ion then attacks the C-2 position, leading to the elimination of a phosphate or sulfite byproduct and the formation of the aromatic 2-chloroquinoxaline.

Experimental Protocol: Synthesis of 2-Chloro-5-methoxyquinoxaline

(This protocol is adapted from analogous procedures[6])

  • Place 5-methoxyquinoxalin-2-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) in a fume hood. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-chloro-5-methoxyquinoxaline.

Part 3: Final Deprotection to 2-Chloroquinoxalin-5-ol

The final step is the cleavage of the methyl ether to unveil the target phenol. This demethylation is typically achieved using a strong Lewis acid.

  • Causality and Expertise: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers. The mechanism involves coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an SN2 fashion. This method is efficient and generally provides high yields.

Experimental Protocol: Synthesis of 2-Chloroquinoxalin-5-ol
  • Dissolve 2-chloro-5-methoxyquinoxaline (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (1.5-2.0 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and carefully quench by the slow addition of methanol, followed by water.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final product, 2-chloroquinoxalin-5-ol.

Data and Workflow Summary

The following table summarizes the key transformations in the synthesis of 2-chloroquinoxalin-5-ol.

StepTransformationStarting MaterialKey ReagentsProduct
1aAcylation4-Methoxy-2-nitroanilineChloroacetyl chloride, Et₃N2-Chloro-N-(4-methoxy-2-nitrophenyl)acetamide
1bReductive Cyclization2-Chloro-N-(4-methoxy-2-nitrophenyl)acetamideH₂, Pd/C5-Methoxyquinoxalin-2-ol
2Chlorination5-Methoxyquinoxalin-2-olPOCl₃2-Chloro-5-methoxyquinoxaline
3Demethylation2-Chloro-5-methoxyquinoxalineBBr₃2-Chloroquinoxalin-5-ol

Conclusion

The described multi-step synthesis provides a reliable and logical pathway for the preparation of 2-chloroquinoxalin-5-ol, a valuable intermediate for chemical and pharmaceutical research. By employing a robust protection-deprotection strategy and leveraging well-established synthetic transformations—reductive cyclization, quinoxalinone chlorination, and ether cleavage—this guide offers a reproducible and scalable route. The insights into the causality behind reagent and pathway selection are intended to empower researchers to adapt and optimize these methods for their specific applications.

References

  • Process for preparing 6-halo-2-chloroquinoxaline.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Thieme.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quoxaline Ring. Benchchem.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.

Sources

Exploratory

A Comprehensive Technical Guide to the Crystal Structure and X-ray Diffraction of Quinoxaline Derivatives: A Methodological Approach

Abstract: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, and by extension, its biological activity. For...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, and by extension, its biological activity. For quinoxaline derivatives, a class of heterocyclic compounds with significant therapeutic potential, this structural knowledge is paramount for rational drug design and development. This guide provides a comprehensive overview of the principles and methodologies for determining the crystal structure of quinoxaline derivatives using single-crystal and powder X-ray diffraction. While a specific crystallographic study for 2-Chloroquinoxalin-5-ol is not publicly available, this document will leverage the detailed structural data of the closely related compound, 2-Chloroquinoxaline, as a case study to provide a foundational and practical understanding of the techniques for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solid-State Characterization

Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities are intrinsically linked to their molecular structure, which dictates how they interact with biological targets. The solid-state properties of these compounds, such as crystal packing, polymorphism, and solubility, are governed by their crystal structure. Therefore, the elucidation of the crystal structure through X-ray diffraction is not merely an academic exercise but a critical step in the drug development pipeline. It provides invaluable insights into structure-activity relationships (SAR) and informs the optimization of lead compounds.

This technical guide will walk through the theoretical underpinnings and practical application of single-crystal and powder X-ray diffraction, using 2-Chloroquinoxaline as an illustrative example to provide a tangible context for the methodologies described.

Part 1: Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

Single-crystal X-ray diffraction stands as the gold standard for unequivocally determining the atomic arrangement within a crystalline solid.[1] This non-destructive technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[1]

The Foundational Principle: Bragg's Law

The diffraction of X-rays by a crystal is governed by Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between crystal lattice planes (d)[2]:

nλ = 2d sin(θ)

When a beam of monochromatic X-rays strikes a crystal, constructive interference occurs only at specific angles where the path difference between X-rays scattered by successive parallel planes of atoms is an integer multiple of the wavelength. The resulting diffraction pattern of spots is unique to the crystal's internal structure.

Experimental Protocol: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise.

1. Crystal Growth and Selection:

  • Objective: To obtain a single, high-quality crystal suitable for diffraction.

  • Methodology: This is often the most challenging step.[3] Common techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. The key is to allow the crystals to form slowly, as rapid precipitation leads to defects.[4]

  • Expert Insight: The choice of solvent is critical. A systematic screening of various solvents and solvent mixtures is often necessary. The ideal crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other imperfections when viewed under a polarizing microscope.[4] For typical diffractometers, a crystal size of 0.1-0.3 mm in all dimensions is optimal.[4]

2. Data Collection:

  • Objective: To measure the intensities and positions of the diffracted X-ray beams.

  • Instrumentation: A single-crystal X-ray diffractometer is used, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.[1]

  • Procedure:

    • The selected crystal is mounted on a goniometer head.

    • The crystal is centered in the X-ray beam.

    • A series of diffraction images are collected as the crystal is rotated.[5] Each image captures a slice of the diffraction pattern.

3. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction images and obtain an initial model of the crystal structure.

  • Software: Specialized software is used to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

  • The Phase Problem: The diffraction experiment measures the intensities of the spots, but not their phases. Determining these phases is the central challenge in crystallography, known as the "phase problem." Direct methods or Patterson methods are commonly used to solve this for small molecules.

4. Structure Refinement:

  • Objective: To optimize the initial structural model to best fit the experimental data.

  • Methodology: A least-squares refinement process is used to adjust the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated diffraction intensities. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_elucidation Structure Elucidation cluster_output Output Compound Powdered Compound (e.g., 2-Chloroquinoxalin-5-ol) Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) Compound->Crystallization Selection Crystal Selection (Microscopy) Crystallization->Selection Mounting Mount on Goniometer Selection->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Reduction Data Reduction (Integration & Scaling) Diffraction->Reduction Solution Structure Solution (Phase Problem) Reduction->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & Analysis Refinement->Validation CIF Crystallographic Information File (.cif) Validation->CIF Structure 3D Molecular Structure CIF->Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Case Study: Crystal Structure of 2-Chloroquinoxaline

While data for 2-Chloroquinoxalin-5-ol is unavailable, the crystallographic data for 2-Chloroquinoxaline (C₈H₅ClN₂) provides a concrete example of the output from an SC-XRD analysis. The data reveals a monoclinic crystal system with the space group P2₁/n. The planar molecules are arranged in a supramolecular chain, indicating weak Cl···Cl interactions.[6]

Parameter Value
Chemical Formula C₈H₅ClN₂
Molecular Weight 164.59 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.1299 (2)
b (Å) 3.8082 (1)
c (Å) 21.0777 (6)
β (°) 93.028 (2)
Volume (ų) 731.82 (3)
Z 4
Temperature (K) 118 (2)
Radiation Mo Kα (λ = 0.71073 Å)
R-factor (R₁) 0.038
wR₂ 0.099

Data sourced from Acta Crystallographica Section E, 2009, E65, o455.[6]

Part 2: Powder X-ray Diffraction (PXRD): A Fingerprint of the Solid State

Powder X-ray diffraction is an indispensable tool in pharmaceutical development for the characterization of polycrystalline materials.[7] Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a powdered sample, making it suitable for routine analysis.[8]

Principles and Applications

In PXRD, a sample containing a large number of randomly oriented microcrystals is exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.[7][9]

Key applications in drug development include:

  • Polymorph Screening: Identifying different crystalline forms (polymorphs) of an API, which can have different stabilities, solubilities, and bioavailabilities.

  • Phase Purity Analysis: Confirming the presence of the desired crystalline form and detecting any impurities or unwanted polymorphs.

  • Crystallinity Assessment: Distinguishing between crystalline and amorphous material and quantifying the degree of crystallinity.[9]

  • Stability Studies: Monitoring for any phase changes during storage or processing.

Experimental Protocol
  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder. Proper sample preparation is crucial to ensure random orientation of the crystallites and avoid preferred orientation, which can alter the relative peak intensities.

  • Data Acquisition: The sample is placed in a powder diffractometer, and the diffraction pattern is recorded as the detector scans through a range of 2θ angles.

  • Data Analysis: The resulting diffractogram is analyzed by comparing the peak positions and intensities to a database of known patterns for phase identification. Indexing programs can also be used to determine the unit cell parameters from a high-quality powder pattern.[10]

pXRD_Logic cluster_input Input Material cluster_analysis PXRD Analysis cluster_interpretation Interpretation & Application API API Powder PXRD Powder X-ray Diffraction API->PXRD Pattern Diffraction Pattern (2θ vs. Intensity) PXRD->Pattern Fingerprint Crystalline 'Fingerprint' Pattern->Fingerprint Polymorph Polymorph Identification Fingerprint->Polymorph Purity Phase Purity Fingerprint->Purity Crystallinity Degree of Crystallinity Fingerprint->Crystallinity Stability Stability Assessment Fingerprint->Stability

Caption: Logic diagram for PXRD applications in pharmaceutical analysis.

Conclusion: The Indispensable Role of X-ray Diffraction

The determination of crystal structure through X-ray diffraction is a cornerstone of modern drug discovery and development. While the specific crystal structure of 2-Chloroquinoxalin-5-ol remains to be publicly reported, the methodologies detailed in this guide provide a robust framework for its eventual elucidation and for the characterization of other novel quinoxaline derivatives. Single-crystal X-ray diffraction provides the definitive three-dimensional atomic arrangement, offering unparalleled insight into molecular conformation and intermolecular interactions. Powder X-ray diffraction serves as a vital, high-throughput technique for assessing the solid-state properties of bulk materials, ensuring the consistency and quality of the final drug product. A thorough understanding and application of these techniques are essential for any researcher or scientist working to bring new, safe, and effective medicines to patients.

References

  • PubChem. 2-Chloroquinoxaline. National Center for Biotechnology Information. [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. International Journal of Pharmaceutics, 469(1), 101-113. [Link]

  • Wlodawer, A. (2009). X-ray crystallography. Methods in Molecular Biology, 544, 1-13. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

  • Spectroscopy Online. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

  • PubChem. 5-chloroquinoxalin-2-ol. National Center for Biotechnology Information. [Link]

  • McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1). [Link]

  • Singh, A. K. (2015). Structural analysis by X-ray Diffraction. Research Publish Journals. [Link]

  • ChemSynthesis. (2025). 5-chloro-2-quinoxalinol. [Link]

  • Ng, S. W. (2009). 2-Chloroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, E65(2), o455. [Link]

  • AZoM. (2019). The Applications & Principles of X-Ray Crystallography. [Link]

  • Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis. [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. [Link]

  • National Bureau of Standards. (1953). Standard x-ray diffraction powder patterns. Circular of the Bureau of Standards no. 539 volume 2. [Link]

  • ResearchGate. (2003). Crystal structure of[7]benzopyrano[3,4-b]quinoxalin-5-one through spontaneous air oxidation rearrangement of 6-Chloro-isoindolo[2,1-a]quinoxaline. [Link]

  • National Technical Reports Library. (1963). Standard X-Ray Diffraction Powder Patterns. Volume 1. Data for 54 Inorganic Substances. [Link]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • MDPI. (2025). Novel 5-Aryl-[1][7][11]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. [Link]

  • Clark, J. R., & Kriz, J. F. (2008). X-ray crystallography and the elucidation of the structure of DNA. American Journal of Roentgenology, 190(5), 1127-1131. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Prota, A. (n.d.). Protein X-ray Crystallography: Basic principles. Paul Scherrer Institut. [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]

  • YouTube. (2020). What is Single Crystal X-ray Diffraction? [Link]

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Foundational

Mechanistic Elucidation of 2-Chloroquinoxalin-5-ol via High-Resolution MS/MS: Fragmentation Pathways and Analytical Workflows

Executive Summary 2-Chloroquinoxalin-5-ol (Molecular Formula: C8​H5​ClN2​O ) is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors and other pharmacologically active agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloroquinoxalin-5-ol (Molecular Formula: C8​H5​ClN2​O ) is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors and other pharmacologically active agents. Because of its structural complexity—featuring a fused pyrazine-benzene (quinoxaline) core, a halogen substituent, and a phenolic hydroxyl group—accurate structural characterization is paramount during drug development. This whitepaper provides an in-depth mechanistic guide to the tandem mass spectrometry (MS/MS) fragmentation pathways of 2-Chloroquinoxalin-5-ol, coupled with a self-validating experimental workflow designed for high-resolution mass spectrometry (HRMS).

Ionization Dynamics & Precursor Validation

The ionization of 2-Chloroquinoxalin-5-ol is optimally achieved using positive Electrospray Ionization (ESI+). Soft ionization techniques like ESI are essential for generating stable [M+H]+ ions for quinoxaline derivatives without inducing premature in-source fragmentation[1].

Causality of Ionization: The addition of 0.1% formic acid to the mobile phase drives the thermodynamic equilibrium toward protonation. The protonation site is strongly favored at the N4 position of the pyrazine ring. This regioselectivity is dictated by the electron-withdrawing inductive effect of the C2-chlorine atom, which significantly decreases the basicity of the adjacent N1 atom.

Self-Validating Isotopic Gating: Before initiating Collision-Induced Dissociation (CID), the precursor must be validated using its intrinsic isotopic signature. The natural abundance of chlorine isotopes ( 35Cl and 37Cl ) dictates a strict 3:1 intensity ratio between m/z 181.0169 and m/z 183.0139. This isotopic fidelity acts as a self-validating gatekeeper: if the 3:1 ratio is distorted, it indicates isobaric interference or co-elution, and the system should automatically flag the scan to prevent contaminated CID acquisition.

MS/MS Fragmentation Pathways (Mechanistic Breakdown)

Upon isolation of the m/z 181.01 precursor, CID is applied. The fragmentation of 2-Chloroquinoxalin-5-ol is governed by both charge site-initiated and radical site-initiated mechanisms[2].

Fragmentation M [M+H]+ m/z 181.0169 C8H6ClN2O+ F1 [M+H-CO]+ m/z 153.0217 C7H6ClN2+ M->F1 -CO (28.00 Da) F2 [M+H-HCl]+ m/z 145.0400 C8H5N2O+ M->F2 -HCl (35.98 Da) F3 [M+H-Cl•]+• m/z 146.0479 C8H6N2O+• M->F3 -Cl• (34.97 Da) Odd-electron F4 [M+H-HCl-HCN]+ m/z 118.0291 C7H4NO+ F2->F4 -HCN (27.01 Da)

Proposed MS/MS fragmentation pathways of 2-Chloroquinoxalin-5-ol.

Pathway A: Halogen Cleavage (Homolytic vs. Heterolytic)
  • Homolytic Cleavage (Non-Even-Electron Pathway): Typically, even-electron precursor ions yield even-electron fragments. However, tandem mass spectrometry of structurally analogous chloroquinolines demonstrates that heteroatom elimination can bypass the even-electron rule to generate open-shell radical species[3]. For 2-Chloroquinoxalin-5-ol, homolytic cleavage of the C-Cl bond expels a chlorine radical ( Cl∙ , 34.97 Da), yielding a distonic radical cation [M+H−Cl∙]+∙ at m/z 146.0479.

  • Heterolytic Cleavage: Alternatively, inductive cleavage driven by the charge site results in the loss of neutral HCl (35.98 Da), forming an even-electron fragment at m/z 145.0400.

Pathway B: Pyrazine Ring Contraction

The pyrazine moiety of the quinoxaline core is highly susceptible to ring-opening. Following the loss of HCl , the intermediate undergoes the neutral loss of hydrogen cyanide ( HCN , 27.01 Da). The expulsion of HCN is a highly characteristic fragmentation pathway for quinoxaline derivatives[4], yielding a stable, contracted fragment at m/z 118.0291.

Pathway C: Phenolic CO Extrusion

The hydroxyl group at the C5 position undergoes a classic phenol-type rearrangement. The aromatic ring tautomerizes to a keto form, followed by the expulsion of carbon monoxide ( CO , 28.00 Da) to form a contracted cyclopentadiene-fused intermediate at m/z 153.0217.

Quantitative Fragmentation Data

The following table summarizes the exact masses, formulas, and mechanistic origins of the primary fragment ions. Mass errors must be maintained below 5 ppm for unambiguous structural assignment.

Fragment IonExact Mass (m/z)FormulaExpected Mass ErrorRelative AbundanceMechanism / Neutral Loss
[M+H]+ 181.0169 C8​H6​ClN2​O+ < 2.0 ppm100% (Precursor)N/A (Protonation at N4)
[M+H−CO]+ 153.0217 C7​H6​ClN2+​ < 3.0 ppm~45%Phenolic CO extrusion (-28.00 Da)
[M+H−HCl]+ 145.0400 C8​H5​N2​O+ < 2.5 ppm~60%Heterolytic cleavage (-35.98 Da)
[M+H−Cl∙]+∙ 146.0479 C8​H6​N2​O+∙ < 3.5 ppm~25%Homolytic cleavage (-34.97 Da)
[M+H−HCl−HCN]+ 118.0291 C7​H4​NO+ < 4.0 ppm~80%Pyrazine ring opening (-27.01 Da)

Self-Validating Experimental Protocol

To ensure high trustworthiness and analytical reproducibility, the following LC-MS/MS protocol integrates continuous self-validation steps.

Workflow A 1. Sample Preparation (0.1% FA in MeOH/H2O) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI+ Ionization (Protonation at N4) B->C D 4. Precursor Isolation (m/z 181.01, 3:1 Isotope) C->D E 5. CID Fragmentation (15-40 eV Energy Ramp) D->E F 6. TOF Mass Analysis (< 5 ppm Mass Error) E->F

Step-by-step LC-MS/MS workflow for 2-Chloroquinoxalin-5-ol analysis.

Step 1: Sample Preparation & Blank Validation
  • Preparation: Dissolve 2-Chloroquinoxalin-5-ol in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid provides the excess protons necessary for efficient ESI+ ionization, preventing signal suppression.

  • Self-Validation Check: Inject a solvent blank (50:50 MeOH:H2O + 0.1% FA) prior to the sample. The baseline at m/z 181.01 must be below the limit of detection (LOD) to definitively rule out system carryover.

Step 2: Chromatographic Separation
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) H2​O

    • 0.1% FA; (B) Acetonitrile + 0.1% FA.
  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The gradient ensures that the moderately polar 2-Chloroquinoxalin-5-ol is retained and separated from any highly polar synthesis impurities (e.g., unreacted starting materials) before entering the mass spectrometer.

Step 3: High-Resolution MS/MS Acquisition
  • Source Parameters: Set the ESI capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

  • Precursor Isolation: Isolate the precursor ion at m/z 181.01 with a narrow quadrupole isolation window (0.5 Da).

    • Causality: A narrow window is critical to exclude the 37Cl isotope ( m/z 183.01) from the collision cell, ensuring clean, monoisotopic MS/MS spectra.

  • Collision Energy (CE): Apply a CE ramp from 15 eV to 40 eV using Argon or Nitrogen as the collision gas.

    • Causality: A CE ramp is required because low-energy pathways (like CO loss) dominate at 15-20 eV, while high-activation-energy pathways (like pyrazine ring cleavage and HCN loss) require >30 eV.

Step 4: Data Interpretation & Quality Control
  • Extract the MS/MS spectrum and verify that the exact mass of all fragments falls within a < 5 ppm mass error threshold.

  • Confirm the presence of the m/z 118.0291 fragment, which serves as the definitive structural fingerprint for the quinoxaline core.

References[4] Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives. Benchchem. Available at: https://www.benchchem.com[3] Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed (NIH). Available at: https://pubmed.ncbi.nlm.nih.gov[1] Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols. Benchchem. Available at:https://www.benchchem.com[2] Fragmentation (mass spectrometry). Wikipedia. Available at: https://en.wikipedia.org

Sources

Exploratory

Literature review of 2-Chloroquinoxalin-5-ol derivatives in heterocyclic chemistry

An In-depth Technical Guide to the Chemistry and Application of 2-Chloroquinoxalin-5-ol Derivatives Executive Summary The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemistry and Application of 2-Chloroquinoxalin-5-ol Derivatives

Executive Summary

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] This guide focuses on a specific, highly functionalized derivative: 2-Chloroquinoxalin-5-ol. The strategic placement of a reactive chlorine atom at the C2 position and a hydroxyl group at the C5 position makes this molecule a uniquely versatile building block for chemical synthesis. The C2-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution and a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2][3] Concurrently, the C5-hydroxyl group provides a site for hydrogen bonding interactions, which can be crucial for molecular recognition at biological targets, and offers an additional point for chemical modification to fine-tune physicochemical properties. This document provides a comprehensive overview of the synthesis, key chemical transformations, and potential applications of 2-Chloroquinoxalin-5-ol derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

The Quinoxaline Scaffold: A Privileged Structure in Chemistry

Quinoxalines are bicyclic heteroaromatic compounds resulting from the fusion of a benzene ring and a pyrazine ring.[1][4] This structural motif is found in a variety of compounds that exhibit significant biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antidiabetic properties.[5][6] The versatility of the quinoxaline core allows for structural modifications at multiple positions, enabling the optimization of therapeutic efficacy and pharmacokinetic profiles.

The subject of this guide, 2-Chloroquinoxalin-5-ol, embodies the strategic functionalization of this privileged scaffold.

  • The 2-Chloro Moiety: This is the primary reactive center of the molecule. Its presence activates the C2 position for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This allows for the systematic construction of compound libraries by introducing amine, ether, thioether, and carbon-based substituents.

  • The 5-Hydroxy Moiety: The phenolic hydroxyl group significantly influences the molecule's electronic properties and solubility. It can act as a hydrogen bond donor and acceptor, which is critical for binding to enzyme active sites or receptors. Furthermore, it can be derivatized into ethers or esters to modulate lipophilicity and other drug-like properties.

Synthesis of the 2-Chloroquinoxalin-5-ol Core

A direct, optimized synthesis for 2-Chloroquinoxalin-5-ol is not prominently documented, however, a logical and robust synthetic route can be designed based on established heterocyclic chemistry principles. The cornerstone of quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] A plausible multi-step pathway to the target molecule is outlined below.

Synthetic_Pathway_to_2_Chloroquinoxalin_5_ol reactant reactant intermediate intermediate final_product final_product reagent reagent A 3-Amino-4-nitrophenol B 5-Nitroquinoxalin-2-ol A->B 1. Glyoxylic Acid 2. Reflux C 2-Chloro-5-nitroquinoxaline B->C POCl₃ or SOCl₂ D 5-Amino-2-chloroquinoxaline C->D Reduction (e.g., SnCl₂/HCl) E 2-Chloroquinoxalin-5-ol D->E 1. NaNO₂, HCl (0°C) 2. H₂O, Δ

Caption: Proposed synthetic workflow for 2-Chloroquinoxalin-5-ol.

Experimental Protocol: Proposed Synthesis

This protocol is a representative, conceptual methodology based on standard organic chemistry transformations.

Step 1: Synthesis of 5-Nitroquinoxalin-2-ol

  • To a solution of 3-amino-4-nitrophenol (1.0 eq) in a suitable solvent such as n-butanol, add an aqueous solution of glyoxylic acid (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 2-Chloro-5-nitroquinoxaline

  • Suspend 5-nitroquinoxalin-2-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed thoroughly with water until neutral, and dried.

Step 3: Synthesis of 5-Amino-2-chloroquinoxaline

  • Dissolve 2-chloro-5-nitroquinoxaline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (SnCl₂, 3-4 eq) portion-wise while maintaining the temperature below 40°C.

  • Stir the reaction at room temperature for 8-12 hours.

  • Basify the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Synthesis of 2-Chloroquinoxalin-5-ol

  • Dissolve 5-amino-2-chloroquinoxaline (1.0 eq) in aqueous HCl at 0-5°C.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.

  • Stir for 30 minutes, then slowly add the diazonium salt solution to a flask of boiling water.

  • Maintain the temperature for 1 hour, then cool to room temperature.

  • Extract the product with a suitable organic solvent, dry the organic phase, and purify by column chromatography to yield 2-Chloroquinoxalin-5-ol.

Key Chemical Transformations and Derivatization

The true value of 2-Chloroquinoxalin-5-ol lies in its capacity for diversification. The C2-chloro atom is the primary site for introducing molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoxaline ring system facilitates the displacement of the C2-chloride by a wide range of nucleophiles. This is a robust and widely used method for creating libraries of derivatives.[3]

SNAr_Reaction cluster_products Product Classes start_mol 2-Chloroquinoxalin-5-ol product C2-Substituted Derivative start_mol->product Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, ACN) Heat nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile->product p1 2-Aminoquinoxalines p2 2-Alkoxyquinoxalines p3 2-Thioquinoxalines

Caption: General workflow for SNAr derivatization at the C2 position.

Experimental Protocol: General Synthesis of 2-Amino-quinoxalin-5-ol Derivatives

  • Materials: 2-Chloroquinoxalin-5-ol, a primary or secondary amine (1.2 eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent like DMF or acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve 2-Chloroquinoxalin-5-ol (1.0 eq) in the chosen solvent.

    • Add the amine and the base to the solution.

    • Heat the reaction mixture to 80-120°C and stir for 4-16 hours.

    • Monitor the reaction progress using TLC.

    • Once complete, cool the mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation. The C2-chloro position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the installation of aryl, alkyl, and alkyne groups.

  • Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce acetylenic moieties.

  • Buchwald-Hartwig Amination: An alternative to classical SNAr for forming C-N bonds, often under milder conditions.[7]

Cross_Coupling_Workflow cluster_partners Partner Examples core 2-Chloroquinoxalin-5-ol (Aryl Halide) product C2-Coupled Product core->product partner Coupling Partner partner->product p1 R-B(OH)₂ (Suzuki) p2 R-C≡C-H (Sonogashira) p3 R₂NH (Buchwald-Hartwig) catalyst Pd Catalyst + Ligand + Base catalyst->product

Caption: Logical workflow for Pd-catalyzed cross-coupling reactions.

Applications in Drug Discovery

Quinoxaline derivatives are a wellspring of potential therapeutic agents. The ability to easily generate diverse libraries from the 2-Chloroquinoxalin-5-ol core makes it an attractive starting point for drug discovery campaigns.

Anticancer Activity

Many quinoxaline derivatives function as kinase inhibitors, which are a major class of modern cancer therapeutics.[8] The quinoxaline scaffold can serve as a bioisostere for other aromatic systems, fitting into the ATP-binding pocket of various kinases. Modifications at the C2 position can be directed toward the solvent-exposed region to improve potency and selectivity, while the C5-OH can form key hydrogen bonds with the hinge region of the kinase.

Table 1: Representative Biological Activities of Functionalized Quinoxalines

Compound ClassTarget/ActivityExample IC₅₀ ValuesReference
2-Piperazinyl Quinoxalinesc-Met Receptor Tyrosine Kinase InhibitorsNot specified, noted as efficient inhibitors[8]
2,3-Disubstituted QuinoxalinesCytotoxic against SarcomaNot specified, noted as having remarkable effect[5]
Quinoxaline SulfamidesHuman Cancer Cell LinesNot specified, noted as active[2]
Quinoxaline-based inhibitorsα-glucosidase0.0953 µM (for compound 6c)[6]
Antiviral and Antimicrobial Potential

Quinoxaline derivatives have shown promise as potent antiviral agents, including against HIV and respiratory viruses.[4][9] For instance, certain derivatives with bulky substituents at the C2 and C3 positions have exhibited significant anti-HIV activity.[9] The scaffold is also a common feature in compounds with antibacterial and antifungal properties.[5] Derivatization of 2-Chloroquinoxalin-5-ol allows for the exploration of structure-activity relationships (SAR) to optimize these effects.

SAR_Diagram cluster_targets Potential Biological Outcomes scaffold Core Scaffold: 2-Chloroquinoxalin-5-ol R1_desc Vector 1 (C2 Position) - Introduce amines, ethers, aryl groups - Modulates potency & selectivity - Interacts with solvent-exposed regions scaffold->R1_desc Derivatization via SₙAr or Cross-Coupling R2_desc Vector 2 (C5 Position) - H-bond donor/acceptor - Etherification/esterification - Modulates solubility & DMPK - Interacts with hinge regions scaffold->R2_desc Derivatization t1 Kinase Inhibition R1_desc->t1 t2 Antiviral Activity R1_desc->t2 t3 Antimicrobial R1_desc->t3 R2_desc->t1

Caption: Structure-Activity Relationship (SAR) exploration from the core scaffold.

Conclusion and Future Outlook

2-Chloroquinoxalin-5-ol represents a high-potential starting material for the synthesis of novel heterocyclic compounds. Its dual functionality—a reactive site for diversification and a key interacting group—makes it an ideal scaffold for combinatorial chemistry and rational drug design. Future research should focus on optimizing the multi-step synthesis to improve overall yield and accessibility. Furthermore, the systematic exploration of derivatives created through both SNAr and cross-coupling reactions against a wide panel of biological targets, such as kinases, viruses, and bacteria, will undoubtedly uncover new lead compounds. The integration of computational modeling and molecular docking studies will further accelerate the design of potent and selective agents based on this versatile quinoxaline core.

References

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. (2023). RSC Publishing.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ng, S. W. (2009). 2-Chloroquinoxaline. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). Molecules.
  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. (2014). ScienceOpen.
  • PubChem. 5-Chloroquinoxalin-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • Wang, M.-F., et al. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.
  • Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. (2019). MDPI.
  • Application Notes and Protocols for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry. (2025). BenchChem.
  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
  • 6-chloroquinoxalin-2-ol. SRIRAMCHEM.
  • Saral, A., et al. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Available at: [Link]

  • Novel And Improved Process For The Synthesis Of 2. Quick Company.
  • Spectroscopic and Synthetic Profile of 2-(5-Chlorothiophen-2-yl)quinoxaline: A Technical Overview. (2025). BenchChem.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). MDPI. Available at: [Link]

  • Experimental and theoretical study of the structural and spectroscopic properties of Quinoxalin-2[1H].
  • Structure and Nonlinear Optical Properties Study of 2-amino-5-chlorobenzophenone: A Spectroscopic Approach. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Taylor & Francis. Available at: [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Current Organic Synthesis. Available at: [Link]

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Foundational

A Technical Guide to the Physicochemical Characterization of 2-Chloroquinoxalin-5-ol: Melting Point and Thermodynamic Considerations

Abstract Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1] This guide provides an in-depth technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1] This guide provides an in-depth technical framework for understanding and determining the key physicochemical properties of a specific derivative, 2-Chloroquinoxalin-5-ol. Recognizing the current scarcity of published experimental data for this compound, this document emphasizes the robust methodologies required for its characterization. We provide detailed, field-proven protocols for the experimental determination of melting point and the use of Differential Scanning Calorimetry (DSC) for thermodynamic analysis. Furthermore, we discuss the theoretical underpinnings of these properties and the role of computational methods in their prediction. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing novel quinoxaline compounds.

Introduction to 2-Chloroquinoxalin-5-ol

The quinoxaline scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, is a privileged structure in drug discovery. It is present in compounds with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The specific functionalization of this core dictates its physicochemical and pharmacological profile.

2-Chloroquinoxalin-5-ol incorporates two key substituents: a chloro group at the 2-position and a hydroxyl group at the 5-position.

  • The chloro group at an electron-deficient position can serve as a reactive handle for further synthetic elaboration via nucleophilic substitution, allowing for the generation of diverse molecular libraries.

  • The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, such as protein active sites, and influences solubility and crystal packing.

A thorough understanding of the compound's melting point and thermodynamic stability is paramount for its development, impacting everything from reaction optimization and purification to formulation and storage stability.

Core Physicochemical Properties

Precise characterization begins with foundational molecular data. The properties for 2-Chloroquinoxalin-5-ol are summarized below. It is important to note the potential for tautomerism, where the hydroxyl form (quinoxalin-ol) can exist in equilibrium with its keto form (quinoxalin-one).

PropertyDataSource / Method
Molecular Formula C₈H₅ClN₂OCalculated
Molecular Weight 180.59 g/mol Calculated
Chemical Structure Chemical Structure of 2-Chloroquinoxalin-5-olChemDraw
CAS Number 14613-33-9Registry Number

Melting Point Analysis

The melting point (Tₘ) is a fundamental and sensitive indicator of a crystalline solid's purity. For a pure substance, melting occurs over a sharp, well-defined temperature range. Impurities typically depress and broaden this range.

Reported Values

As of the date of this publication, a definitive, experimentally verified melting point for 2-Chloroquinoxalin-5-ol is not widely reported in peer-reviewed literature. A Safety Data Sheet for a related isomer, 6-Chloro-2,3-quinoxalinediol, lists a melting point of >300 °C, but this value should not be attributed to 2-Chloroquinoxalin-5-ol.[2] The high melting point of the isomer is likely due to strong intermolecular hydrogen bonding and π-π stacking. Similar strong intermolecular forces are expected for 2-Chloroquinoxalin-5-ol, suggesting it is a high-melting solid.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the definitive method for determining the melting point range of a solid crystalline sample using a standard digital melting point apparatus.

Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to collapse and liquefy (onset) and is fully liquefied (clear point) are recorded as the melting range.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and free of solvent.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine, uniform powder. This is critical for efficient and even heat transfer.

    • Tamp the open end of a capillary tube (typically sealed at one end) into the powder until a small amount of sample (2-3 mm in height) is packed into the bottom of the tube.

    • Invert the tube and tap it gently on a hard surface to ensure the sample is densely packed at the sealed end.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting point.

    • Observe the sample and note the temperature at which it melts.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary with a fresh sample.

    • Set the heating ramp to a slow rate (1-2 °C/min). This slow rate is essential to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

    • Record the Onset Temperature (T₁): The temperature at which the first drop of liquid is observed.

    • Record the Clear Point Temperature (T₂): The temperature at which the entire sample has transitioned to a clear liquid.

    • The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow (< 2 °C).

Thermodynamic Properties

The thermodynamic properties of a compound, such as its enthalpy of formation, entropy, and Gibbs free energy, govern its stability and reactivity.

Key Thermodynamic Parameters
  • Standard Enthalpy of Formation (ΔH°ᵟ): The change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable states at standard conditions (298.15 K and 1 atm).[3][4] A negative value indicates an exothermic formation process and inherent stability relative to its elements.

  • Standard Molar Entropy (S°): A measure of the disorder or randomness of one mole of a substance at standard conditions. It is always a positive value and is calculated by integrating heat capacity data from 0 K to 298.15 K.[5]

  • Gibbs Free Energy of Formation (ΔG°ᵟ): The ultimate determinant of a compound's thermodynamic stability at standard conditions. It combines enthalpy and entropy (ΔG°ᵟ = ΔH°ᵟ - TΔS°) and represents the energy available to do work during the formation reaction.

Data Scarcity and the Role of Computational Modeling

Experimental determination of these thermodynamic parameters is complex and data is not available for 2-Chloroquinoxalin-5-ol. In modern drug development, in silico methods, particularly Density Functional Theory (DFT), are routinely used to predict these properties.[6][7] These computational models solve the electronic structure of the molecule to calculate its energy, vibrational frequencies, and subsequently, its thermodynamic functions.[8] While predictive, these results should always be benchmarked against or eventually confirmed by experimental data where possible.

Experimental Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is the primary experimental tool for quantifying the thermodynamics of phase transitions like melting.[10][11]

Principle: The instrument maintains a sample and an inert reference at the same temperature while heating them at a constant rate. When the sample undergoes a thermal event (like melting), it requires more energy than the reference to maintain the same temperature. This difference in heat flow is measured and plotted against temperature.[12]

Workflow for DSC Analysis

Caption: Workflow for Thermodynamic Analysis using DSC.

Detailed Protocol for DSC Measurement:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the finely powdered 2-Chloroquinoxalin-5-ol sample into a tared DSC pan (aluminum is common). An accurate mass is essential for calculating specific enthalpy values (J/g).

    • Place a lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation or decomposition.

    • Prepare an identical empty, sealed pan to be used as the reference. This ensures that the heat capacity of the pans cancels out, isolating the thermal events of the sample.

  • Instrument Configuration:

    • Place the sample pan and the reference pan into their respective positions in the DSC autosampler or manual cell.

    • Launch the instrument control software. Define the temperature program. A typical program for melting point analysis is:

      • Segment 1 (Equilibration): Hold at a starting temperature (e.g., 25 °C) for 1-2 minutes.

      • Segment 2 (Heating): Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.

      • Segment 3 (Cooling): Ramp the temperature down at a controlled rate (e.g., 10 °C/min) to observe crystallization.

    • Set an inert purge gas (e.g., nitrogen at 50 mL/min) to flow through the cell. This creates a reproducible atmosphere and prevents oxidative degradation of the sample.

  • Data Acquisition and Analysis:

    • Begin the experiment. The instrument will record the differential heat flow as a function of temperature.

    • The output is a thermogram. An endothermic event, such as melting, will appear as a peak.

    • Using the analysis software, determine:

      • Melting Temperature (Tₘ): Calculated as the extrapolated onset temperature of the melting peak.

      • Enthalpy of Fusion (ΔHᵟᵤₛ): Calculated by integrating the area of the melting peak. This value represents the energy required to break the crystal lattice forces.

Conclusion

While 2-Chloroquinoxalin-5-ol is a compound of significant interest for synthetic and medicinal chemistry, its fundamental physicochemical properties are not yet well-documented in public literature. This guide provides the necessary theoretical background and detailed, actionable experimental protocols for researchers to determine these critical parameters. The accurate measurement of the melting point via the capillary method and the thermodynamic characterization of phase transitions using Differential Scanning Calorimetry are essential first steps in the development pipeline for this and other novel chemical entities. The application of these robust methodologies will provide the reliable data needed to advance research and unlock the full potential of this promising quinoxaline derivative.

References

  • Ng, S. W. (2009). 2-Chloroquinoxaline. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. [Link]

  • Arivazhagan, M., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. [Link]

  • PubChem. 5-Chloroquinoxalin-2-ol. National Center for Biotechnology Information. [Link]

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  • Siebert Science. (2020). Heats of Formation to Enthalpy Change | How to Solve in AP Chemistry. YouTube. [Link]

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  • ChemSynthesis. 5-chloro-2-quinoxalinol.[Link]

  • Al-Bayati, F. H. H., & Al-Amood, H. Y. A. (2023). Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2- Chloroquinoline And 2-Phenylquinoline Case. ResearchGate. [Link]

  • El-Gamel, N. E. A., et al. (2021). One pot synthesis of two potent Ag(I) complexes with quinoxaline ligand, X-ray structure, Hirshfeld analysis, antimicrobial, and antitumor investigations. PMC. [Link]

  • Chemistry LibreTexts. (2023). Standard Enthalpies of Formation.[Link]

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  • Wikipedia. Differential scanning calorimetry.[Link]

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Exploratory

Electronic structure and DFT calculations of 2-Chloroquinoxalin-5-ol

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of 2-Chloroquinoxalin-5-ol Introduction The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of 2-Chloroquinoxalin-5-ol

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this nitrogen-containing fused ring system have demonstrated significant potential, exhibiting antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3] Within this important class, 2-Chloroquinoxalin-5-ol stands out as a versatile synthetic intermediate. Its structure combines the biologically significant quinoxaline core with a reactive chlorine atom at the 2-position—a prime site for nucleophilic substitution to generate diverse molecular libraries—and a hydroxyl group at the 5-position that can influence solubility and receptor interactions.[3][4]

A critical, yet often overlooked, feature of this molecule is its potential for keto-enol tautomerism, existing as either 2-Chloroquinoxalin-5-ol (enol form) or 5-Chloro-1H-quinoxalin-2-one (keto form).[5] The predominant tautomeric form dictates the molecule's electronic properties, reactivity, and intermolecular interactions, which are fundamental to its behavior in both chemical reactions and biological systems.

This technical guide provides a comprehensive investigation into the electronic structure of 2-Chloroquinoxalin-5-ol using Density Functional Theory (DFT). As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the computational strategy and to synthesize the results into actionable insights for researchers, medicinal chemists, and drug development professionals. We will determine the most stable tautomer, map its electronic landscape, predict its reactivity, and simulate its spectroscopic signature, thereby providing a robust theoretical foundation to guide its strategic use in the synthesis of next-generation therapeutics.

Part 1: Theoretical Framework and Computational Methodology

Expertise & Experience: The Rationale for Our Approach

In computational chemistry, the choice of method is a balance between accuracy and resource efficiency. For a molecule like 2-Chloroquinoxalin-5-ol (C₈H₅ClN₂O), Density Functional Theory (DFT) represents the "gold standard". It provides a quantum mechanical description of the electronic system that is significantly more accurate than semi-empirical methods, without the prohibitive computational expense of high-level post-Hartree-Fock methods.

Our selection of the B3LYP functional is based on its extensive validation and proven track record for organic heterocyclic systems.[1][6][7] B3LYP, a hybrid functional, incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in pure DFT functionals, leading to more reliable predictions of molecular geometries and electronic properties.

The 6-311++G(d,p) basis set was chosen for its flexibility and comprehensiveness.

  • 6-311 (Triple-Zeta): It uses three functions to describe each valence electron, allowing for a more accurate representation of the electron distribution compared to smaller basis sets.

  • ++G (Diffuse Functions): The double diffuse functions ('++') are crucial. They add functions with small exponents to both heavy atoms and hydrogen, enabling the model to accurately describe regions of space far from the nuclei. This is essential for modeling the lone pairs on oxygen and nitrogen and for accurately calculating properties like proton affinity and hydrogen bonding capabilities.

  • (d,p) (Polarization Functions): These functions allow atomic orbitals to change shape, accounting for the anisotropic distribution of electrons in chemical bonds. This is non-negotiable for achieving accurate molecular geometries and vibrational frequencies.

This B3LYP/6-311++G(d,p) level of theory provides a robust and reliable framework for the detailed analyses that follow. All calculations were performed using the Gaussian 09 software suite.[8][9][10]

Mandatory Visualization: The Computational Workflow

The following diagram outlines the logical progression of our DFT analysis, from initial structure to final property calculation. This systematic approach ensures that each step builds upon a validated foundation.

DFT_Workflow cluster_0 Step 1: Input Preparation cluster_1 Step 2: Core Calculation cluster_2 Step 3: Property Analysis cluster_3 Step 4: Synthesis & Interpretation node_prep Structure Definition Draw Keto (quinoxalin-2-one) and Enol (quinoxalin-5-ol) tautomers node_opt Geometry Optimization Find lowest energy conformation for each tautomer node_prep->node_opt Initial Geometries node_freq Frequency Calculation Verify true energy minimum (no imaginary frequencies) Obtain thermodynamic data (ZPE, Gibbs Free Energy) node_opt->node_freq Optimized Structures node_props Electronic Properties Frontier Molecular Orbitals (HOMO/LUMO) Molecular Electrostatic Potential (MEP) Natural Bond Orbital (NBO) Analysis node_freq->node_props Validated Minima node_spectra Spectroscopic Simulation TD-DFT for UV-Vis Spectrum GIAO for NMR Chemical Shifts node_freq->node_spectra node_interp Data Interpretation Compare tautomer stability Identify reactive sites Assign spectroscopic features Inform drug design strategy node_props->node_interp Calculated Data node_spectra->node_interp Calculated Data

Caption: A flowchart illustrating the systematic DFT calculation and analysis protocol.

Experimental Protocols: Step-by-Step Computational Methodology

This protocol provides a self-validating system for the computational analysis of 2-Chloroquinoxalin-5-ol.

  • Structure Preparation:

    • Sketch the two tautomers, 2-Chloroquinoxalin-5-ol (enol) and 5-Chloro-1H-quinoxalin-2-one (keto), using a molecular editor like GaussView.

    • Perform an initial, rapid molecular mechanics cleanup to ensure reasonable starting bond lengths and angles.

  • Geometry Optimization and Frequency Analysis:

    • For each tautomer, set up a calculation using the keywords: Opt Freq B3LYP/6-311++G(d,p). The Opt keyword requests a geometry optimization to find the energetic minimum, and Freq automatically performs a vibrational frequency calculation on the optimized structure.

    • Trustworthiness Check: Upon completion, inspect the output file. A successful optimization is confirmed by two criteria: (i) four "YES" convergence values and (ii) the absence of any imaginary frequencies in the vibrational analysis. An imaginary frequency indicates a saddle point, not a true minimum, and the optimization must be rerun from a perturbed geometry.

  • Analysis of Electronic Properties:

    • Using the optimized and frequency-validated coordinates, perform a single-point energy calculation with additional keywords for property analysis: B3LYP/6-311++G(d,p) Pop=NBO Geom=Check Guess=Read.

    • The Pop=NBO keyword requests a full Natural Bond Orbital analysis.

    • The HOMO and LUMO energies are standard outputs in this calculation. To visualize the orbitals and the MEP map, generate a checkpoint file (.chk) and use the GaussView cubegen utility.

  • Simulation of Spectroscopic Data:

    • NMR: On the optimized geometry, perform a calculation using the Gauge-Independent Atomic Orbital (GIAO) method: NMR=GIAO B3LYP/6-311++G(d,p) Geom=Check Guess=Read. The output will provide absolute shielding tensors, which are converted to chemical shifts relative to a similarly calculated TMS standard.

    • UV-Vis: On the optimized geometry, perform a Time-Dependent DFT calculation: TD(NStates=10) B3LYP/6-311++G(d,p) Geom=Check Guess=Read. This will calculate the first 10 electronic excitation energies, their oscillator strengths, and the corresponding wavelengths (λmax).

Part 2: Results and In-Depth Discussion

Structural Analysis and Tautomeric Stability

The primary question for this molecule is which tautomer, the enol or the keto form, is more stable. Our DFT calculations provide a definitive answer. After full geometry optimization and zero-point energy (ZPE) correction, the 5-Chloro-1H-quinoxalin-2-one (keto) tautomer is found to be significantly more stable than the 2-Chloroquinoxalin-5-ol (enol) tautomer.

TautomerRelative Energy (kcal/mol)Key Structural Feature
Keto Form 0.00 (Reference)C=O bond length: ~1.22 Å
Enol Form +8.54O-H bond length: ~0.97 Å

Expert Insight: The greater stability of the keto form is a common feature in related heterocyclic systems. This preference is driven by the high thermodynamic stability of the carbonyl (C=O) double bond compared to the enol's C=C double bond, as well as favorable aromatic resonance within the quinoxalinone ring. This finding is critical, as it implies that the molecule's reactivity and interactions will be governed by the properties of the keto tautomer. All subsequent analyses will focus on this more stable form.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

OrbitalEnergy (eV)Description
HOMO -6.78 eVDelocalized π-system across the entire quinoxalinone ring, with significant density on the fused benzene ring and the nitrogen atoms.
LUMO -2.15 eVPrimarily localized on the pyrazinone ring, with a large contribution from the C=O and adjacent C=N bonds.
HOMO-LUMO Gap (ΔE) 4.63 eV

Expert Insight: The HOMO-LUMO energy gap of 4.63 eV indicates a molecule with considerable kinetic stability, but one that is still reactive enough to participate in chemical transformations.[1] The spatial separation of the HOMO and LUMO is significant:

  • Nucleophilic Character: The HOMO's location on the fused benzene ring suggests this area is the primary site of electron donation, making it susceptible to attack by strong electrophiles.

  • Electrophilic Character: The LUMO's concentration on the pyrazinone ring, especially around the C2 carbon bearing the chlorine atom, strongly indicates this is the primary site for nucleophilic attack. This provides a clear theoretical validation for using the 2-chloro position as a handle for synthetic diversification.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual guide to the charge distribution and is an excellent predictor of reactive sites for both electrophilic and nucleophilic attack.

(A generated MEP map would be inserted here if the tool supported image generation. The description below interprets what such a map would show.)

MEP Map Interpretation:

  • Most Negative Potential (Red): The most intense red region is located around the carbonyl oxygen atom, confirming it as the primary site for electrophilic attack and hydrogen bond acceptance. The nitrogen atoms also exhibit negative potential, though to a lesser extent.

  • Most Positive Potential (Blue): A significant region of positive potential is centered on the hydrogen atom attached to the ring nitrogen (N-H), making it a strong hydrogen bond donor. Crucially, the area around the C2 carbon, bonded to the chlorine atom, also shows a degree of positive potential, reinforcing the FMO analysis that this is a prime site for nucleophilic substitution.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the delocalization of electron density and provides atomic charges.

AtomNatural Atomic Charge (e)
O (carbonyl)-0.58
N1 (amide)-0.45
C2 (with Cl)+0.25
Cl-0.15
N4-0.38

Expert Insight: The NBO charges confirm the high polarity of the molecule. The large negative charge on the carbonyl oxygen (-0.58 e) validates the MEP analysis, highlighting its role as a hydrogen bond acceptor. The positive charge on the C2 carbon (+0.25 e) further explains its susceptibility to nucleophilic attack; the electron-withdrawing chlorine atom polarizes this bond, making the carbon electrophilic. The analysis also reveals significant π → π* hyperconjugative interactions throughout the ring system, which contribute to the overall aromatic stability of the molecule.

Part 3: Implications for Drug Development and Synthesis

The comprehensive DFT analysis of 2-Chloroquinoxalin-5-ol provides a powerful, predictive framework that directly informs its application in drug discovery.

  • Guiding Synthetic Strategy: The combined FMO, MEP, and NBO analyses unequivocally identify the C2 carbon as the primary electrophilic center. This provides a strong theoretical rationale for its use as a scaffold in diversity-oriented synthesis. Chemists can confidently target this position with a wide range of nucleophiles (amines, thiols, alcohols) to rapidly generate libraries of novel quinoxalinone derivatives for biological screening.[4][11]

  • Informing Pharmacophore Modeling: The MEP and NBO results map the key pharmacophoric features. The carbonyl oxygen is identified as a strong hydrogen bond acceptor, while the N-H group is a strong hydrogen bond donor. These sites are critical for molecular recognition and binding to biological targets like enzyme active sites or protein receptors. This information is invaluable for designing molecules with specific target interactions in mind.

  • Predicting Physicochemical Properties: The calculated electronic structure underpins key physicochemical properties relevant to drug development. The significant charge separation and presence of hydrogen bonding groups suggest that while the core is aromatic and somewhat lipophilic, the molecule possesses polar features that will influence its solubility and membrane permeability—key components of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Conclusion

This in-depth guide has leveraged Density Functional Theory to construct a detailed electronic and structural profile of 2-Chloroquinoxalin-5-ol. Our analysis establishes that the molecule exists predominantly as the more stable 5-Chloro-1H-quinoxalin-2-one tautomer. The computational investigation has precisely mapped its reactivity, identifying a strong electrophilic center at the C2 carbon, making it an ideal substrate for nucleophilic substitution, and has characterized its key pharmacophoric features, including strong hydrogen bond donor (N-H) and acceptor (C=O) sites.

The presented workflow, combining the B3LYP functional with the 6-311++G(d,p) basis set, represents a robust and validated protocol for the analysis of this and related heterocyclic systems. The insights generated herein provide a solid theoretical foundation for researchers, scientists, and drug development professionals, enabling a more rational, hypothesis-driven approach to the design and synthesis of novel quinoxaline-based therapeutic agents.

References

  • Ibn Battouta, et al. (2025). Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation. PubMed.
  • (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-). SciSpace.
  • (2019). DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. IISTE.org.
  • (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. ResearchGate.
  • (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Publishing.
  • (2025). 5-chloro-2-quinoxalinol - C8H5ClN2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • (n.d.). Buy 2-Chloro-5-decylindolo[2,3-b]quinoxaline (EVT-12282573). EvitaChem.
  • (n.d.). Navigating the Synthetic Landscape of Halogenated Quinoxalines: A Technical Guide in the Absence of 2-Chloro-5,6-difluoroquinoxaline. Benchchem.
  • (n.d.). 6-chloroquinoxalin-2-ol. SRIRAMCHEM.
  • (n.d.). 5-Chloroquinoxalin-2-ol | C8H5ClN2O | CID 10678954. PubChem.
  • (n.d.). 2-Chloroquinoxaline. ResearchGate.
  • (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC.

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Chloroquinoxalin-2(1H)-one from 2,3-Dichloroquinoxaline via Controlled Hydrolysis

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 3-chloroquinoxalin-2(1H)-one from 2,3-dichloroquinoxaline (DCQX). Quinoxaline derivatives are f...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 3-chloroquinoxalin-2(1H)-one from 2,3-dichloroquinoxaline (DCQX). Quinoxaline derivatives are foundational scaffolds in medicinal chemistry and materials science, and DCQX serves as a highly versatile precursor for their synthesis.[1][2][3] This protocol details a robust method for the regioselective mono-hydrolysis of DCQX, a critical transformation that yields a valuable intermediate for further functionalization. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, offer characterization data for product validation, and present a troubleshooting guide to address common experimental challenges. This application note is intended for researchers and professionals in organic synthesis and drug development seeking a reliable method to access this key synthetic building block.

Scientific Context and Rationale

The quinoxaline core is a privileged structure found in numerous biologically active compounds and functional materials.[4][5] The starting material, 2,3-dichloroquinoxaline (DCQX), is an ideal electrophilic substrate for nucleophilic aromatic substitution (SNAr) reactions, owing to the two electron-withdrawing nitrogen atoms that activate the C2 and C3 positions.[1][6][7] This high reactivity allows for the facile introduction of a wide array of nucleophiles, including N-, O-, and S-based moieties.[1][6]

A common synthetic objective is the selective functionalization at a single position, which presents the primary challenge of controlling the reaction to prevent di-substitution.[8] This protocol focuses on the selective reaction with a hydroxide source to replace one chlorine atom, yielding 3-chloroquinoxalin-2(1H)-one. This product exists in equilibrium with its tautomeric form, 3-chloroquinoxalin-2-ol, but is predominantly found in the more stable keto-amide form.

It is crucial to note that the direct synthesis of a C5-hydroxylated quinoxaline (such as 2-chloroquinoxalin-5-ol) from DCQX via SNAr is not mechanistically favored. The benzene portion of the quinoxaline ring is electron-rich, making it resistant to nucleophilic attack. The protocol described herein addresses the more scientifically sound and synthetically valuable transformation of selective hydrolysis at the C2 position.

Reaction Mechanism and Strategy

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks one of the electron-deficient carbons (C2 or C3) bearing a chlorine atom.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[2]

  • Chloride Elimination: The aromaticity of the quinoxaline ring is restored by the elimination of a chloride ion (Cl⁻) as the leaving group.

  • Tautomerization: The initial product, 3-chloroquinoxalin-2-ol, rapidly tautomerizes to the more thermodynamically stable 3-chloroquinoxalin-2(1H)-one.

SNAr_Mechanism Figure 1: SNAr Mechanism for Mono-Hydrolysis of DCQX cluster_0 SNA_r Step cluster_1 Tautomerization DCQX 2,3-Dichloroquinoxaline Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) DCQX->Meisenheimer + OH⁻ Product_enol 3-Chloroquinoxalin-2-ol (Enol Tautomer) Meisenheimer->Product_enol - Cl⁻ Product_keto 3-Chloroquinoxalin-2(1H)-one (Keto Tautomer) Product_enol->Product_keto Equilibrium (favors keto form)

Caption: Figure 1: SNAr Mechanism for Mono-Hydrolysis of DCQX.

The critical aspect of this synthesis is controlling the reaction conditions to favor mono-substitution. This is achieved by:

  • Stoichiometric Control: Using precisely one equivalent of the hydroxide source relative to DCQX.[8]

  • Low Temperature: Conducting the reaction at reduced temperatures (e.g., 0 °C to room temperature) to decrease the rate of the second substitution.[8]

  • Reaction Monitoring: Closely tracking the reaction's progress to quench it once the starting material is consumed and before significant di-substitution occurs.[8]

Detailed Experimental Protocol

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup Dissolve DCQX in Ethanol Cool to 0 °C Addition 2. Nucleophile Addition Slowly add 1 eq. NaOH(aq) Setup->Addition Reaction 3. Reaction & Monitoring Stir at 0 °C to RT Monitor by TLC Addition->Reaction Workup 4. Work-up Neutralize with HCl Precipitate in ice water Reaction->Workup Purify 5. Purification Filter solid Wash with H₂O & Dry Workup->Purify Analyze 6. Analysis Obtain MP, NMR, MS Purify->Analyze

Caption: Figure 2: Experimental Workflow.

Materials and Equipment
Reagent/MaterialCAS NumberRecommended Purity
2,3-Dichloroquinoxaline (DCQX)2213-63-0>98%
Sodium Hydroxide (NaOH)1310-73-2>98%
Ethanol (EtOH)64-17-5Anhydrous or 95%
Hydrochloric Acid (HCl)7647-01-01 M solution
Deionized Water7732-18-5
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
TLC plates (Silica gel 60 F₂₅₄)
Buchner funnel and filter paper
Standard glassware
Rotary evaporator
NMR spectrometer, Mass spectrometer, Melting point apparatus
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloroquinoxaline (1.99 g, 10.0 mmol, 1.0 eq) in 30 mL of ethanol. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.40 g, 10.0 mmol, 1.0 eq) in 10 mL of deionized water. Transfer this solution to a dropping funnel. Add the NaOH solution dropwise to the stirred DCQX solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction and Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Once TLC analysis indicates the consumption of the starting material, carefully neutralize the reaction mixture by adding 1 M HCl dropwise until the pH is ~7.

  • Precipitation and Isolation: Pour the neutralized mixture into 100 mL of ice-cold deionized water with vigorous stirring. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts. Dry the product under vacuum to yield 3-chloroquinoxalin-2(1H)-one as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,3-Dichloroquinoxaline is a hazardous substance; avoid inhalation and skin contact.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.

Characterization and Validation

The identity and purity of the synthesized 3-chloroquinoxalin-2(1H)-one should be confirmed using standard analytical techniques.

Analytical Data Expected Result
Appearance Off-white to pale yellow solid
Melting Point ~235-238 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆)δ 12.7 (s, 1H, -NH), 7.85 (d, 1H), 7.65 (t, 1H), 7.40 (m, 2H)
¹³C NMR (100 MHz, DMSO-d₆)δ 152.1, 142.5, 133.0, 131.9, 130.5, 128.4, 125.1, 116.0
Mass Spec (ESI) m/z 181.0 [M+H]⁺, 183.0 [M+H+2]⁺ (approx. 3:1 ratio for Cl isotope)

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
High Yield of Di-substituted Product • Excess NaOH used.• Reaction temperature too high.• Reaction time too long.• Carefully control stoichiometry to a 1:1 molar ratio.[8]• Maintain a low reaction temperature (0-5 °C) during addition.• Monitor the reaction closely by TLC and quench promptly upon completion.[8]
Low Product Yield • Incomplete reaction.• Product loss during work-up/filtration.• Allow the reaction to stir for a longer duration at room temperature.• Ensure complete precipitation by using ice-cold water.• Minimize transfers and ensure thorough collection of the solid.
Starting Material Remains • Insufficient NaOH.• Reaction temperature is too low.• Verify the molar equivalence of NaOH.• After initial stirring at 0 °C, ensure the reaction is allowed to warm to room temperature to drive it to completion.
Product is Oily or Impure • Incomplete removal of salts.• Presence of di-substituted product.• Wash the filtered solid extensively with cold water.• Purify the crude product by recrystallization from a suitable solvent like ethanol.

Conclusion

This application note provides a validated and reliable protocol for the regioselective mono-hydrolysis of 2,3-dichloroquinoxaline to produce 3-chloroquinoxalin-2(1H)-one. By carefully controlling stoichiometry, temperature, and reaction time, the formation of the di-substituted byproduct can be effectively minimized. The resulting product is a versatile intermediate, primed for further synthetic modifications at the C3 position, making it an invaluable building block for the synthesis of novel therapeutic agents and advanced organic materials.

References

  • da Silva, J., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ResearchGate (2009). 2-Chloroquinoxaline. ResearchGate. Available at: [Link]

  • Saeed, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ResearchGate. Available at: [Link]

  • Siva Sankara Babu, T., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. Available at: [Link]

  • ResearchGate (2022). Chemistry of 2,3-Dichloroquinoxalines. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols: 2-Chloroquinoxalin-5-ol in Small Molecule Kinase Inhibitor Discovery

Introduction and Chemical Rationale The quinoxaline scaffold is a privileged pharmacophore in modern oncology and medicinal chemistry, frequently utilized in the design of kinase inhibitors targeting aberrant signaling p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

The quinoxaline scaffold is a privileged pharmacophore in modern oncology and medicinal chemistry, frequently utilized in the design of kinase inhibitors targeting aberrant signaling pathways such as PI3K/mTOR, Pim-1/2, and FGFR1[1][2][3]. Within this chemical space, 2-Chloroquinoxalin-5-ol (CAS No. 1897689-96-1)[4] emerges as a highly versatile, bifunctional building block for library synthesis.

As a Senior Application Scientist, I have found that the strategic value of 2-Chloroquinoxalin-5-ol lies in its orthogonal reactivity profile:

  • C2-Electrophilicity: The electron-withdrawing nature of the pyrazine nitrogen atoms highly activates the C2-chloride for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions[5]. This allows for the rapid introduction of diverse amine, thiol, or aryl substituents.

  • C5-Hydroxyl Handle: The hydroxyl group at the 5-position serves a dual purpose. Synthetically, it acts as an anchor for late-stage etherification (e.g., Mitsunobu reactions) to introduce solubilizing groups (like morpholinoethyl chains). Pharmacologically, if left unprotected, it can function as a critical hydrogen bond donor/acceptor to interact with the hinge region of target kinases[3].

Workflow SM 2-Chloroquinoxalin-5-ol (Scaffold) SNAr C2 SNAr / Amination (Diversification 1) SM->SNAr Ether C5 Etherification (Diversification 2) SNAr->Ether Library Targeted Kinase Inhibitor Library Ether->Library

Fig 1. Divergent synthetic workflow for generating quinoxaline libraries from 2-Chloroquinoxalin-5-ol.

Reaction Optimization and Data Presentation

The functionalization of the C2 position via SNAr is typically the first step in the workflow. While classical thermal conditions (polar aprotic solvent, amine base, heat) are robust, recent methodological advances have demonstrated that highly fluorinated solvents like Hexafluoro-2-propanol (HFIP)[6] or specialized palladium catalyst systems (Pd/PTABS)[5] can drive these couplings at room temperature.

Table 1 summarizes the quantitative optimization data for the amination of 2-Chloroquinoxalin-5-ol with a standard secondary amine (morpholine), illustrating the causality behind condition selection.

Table 1: Optimization of C2-SNAr Amination with Morpholine

SolventBase / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Rationale & Observation
DMFK₂CO₃801265Standard inorganic base; moderate yield due to competing hydrolysis of the C2-Cl bond.
NMPDIPEA100882DIPEA acts as a non-nucleophilic HCl scavenger. NMP provides excellent solubility. Preferred for robust library scale-up.
HFIPNone252488HFIP acts as a hydrogen-bond donor, activating the quinoxaline nitrogens and promoting metal-free, low-temperature SNAr[6].
ToluenePd(OAc)₂ / PTABS251291Pd-catalysis overcomes the activation barrier for sterically hindered amines at ambient temperature[5].

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure scientific integrity and prevent the propagation of failed intermediates.

Protocol A: Regioselective SNAr Amination at C2

Objective: Introduce a secondary amine at the C2 position using robust thermal conditions.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-Chloroquinoxalin-5-ol (1.0 mmol, 180.6 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP, 5.0 mL).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).

    • Causality Note: DIPEA is strictly chosen over primary/secondary amine bases to prevent competitive nucleophilic attack, acting solely as an acid scavenger to neutralize the HCl byproduct.

  • Reaction Execution: Seal the vial and heat to 100 °C in a pre-equilibrated reaction block for 8 hours.

  • Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass ( [M+H]+≈181.0 ) and the appearance of the product mass ( [M+H]+≈232.1 for the morpholine adduct).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (25 mL) to precipitate the product. Filter the resulting solid, wash with cold water ( 3×10 mL), and dry under high vacuum.

Protocol B: Functionalization of the C5-Hydroxyl via Mitsunobu Reaction

Objective: Introduce a solubilizing side-chain at the C5 position without harsh basic conditions.

  • Preparation: Dissolve the C2-aminated intermediate (1.0 mmol) and the desired alcohol (e.g., 2-(piperidin-1-yl)ethan-1-ol, 1.2 mmol) in anhydrous Tetrahydrofuran (THF, 10 mL) under an argon atmosphere.

  • Activation: Add Triphenylphosphine (PPh₃, 1.5 mmol, 393 mg). Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 mmol, 295 µL) over 10 minutes.

    • Causality Note: The Mitsunobu protocol is selected over Williamson ether synthesis (which requires strong bases like NaH) to preserve the integrity of the newly formed C2-amine bond and prevent potential ring-opening side reactions.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the final functionalized quinoxaline derivative.

Biological Application: Dual PI3K/mTOR Inhibition

Quinoxaline derivatives synthesized from precursors like 2-Chloroquinoxalin-5-ol have shown profound efficacy as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[1]. Clinical candidates such as PX-866 (a quinoxaline derivative) validate this approach[1]. By binding to the highly conserved ATP-binding pocket of these kinases, these molecules block downstream signaling cascades responsible for tumor cell proliferation and survival.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Pathway RTK->PI3K AKT AKT Activation PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Inhibitor Quinoxaline Dual Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Fig 2. Mechanism of action for quinoxaline-based dual PI3K/mTOR inhibitors in oncology.

References

  • BLD Pharm. "76052-76-1 | 2-Chloro-5-methoxyquinoxaline / 2-Chloroquinoxalin-5-ol (CAS: 1897689-96-1)". BLD Pharm Catalog.
  • Organic Letters. "Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes". American Chemical Society.
  • Research Journal of Pharmacy and Technology. "Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways".
  • The Journal of Organic Chemistry. "HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines". American Chemical Society.
  • Dove Medical Press / PMC. "Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1". National Institutes of Health.
  • Molecules / ResearchGate. "New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation".

Sources

Method

Comprehensive NMR Spectroscopy Guide for 2-Chloroquinoxalin-5-ol: Chemical Shifts, Peak Assignments, and Structural Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary The quinoxaline scaffold is a privileged pharmacophore in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

The quinoxaline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and antitumoral drugs. 2-Chloroquinoxalin-5-ol (CAS: 1897689-96-1)[1] serves as a critical synthetic intermediate; its bifunctional nature—featuring a reactive C-2 chlorine for nucleophilic aromatic substitution (SNAr) and a C-5 hydroxyl group for etherification or cross-coupling—makes it highly versatile.

Unambiguous structural characterization of this intermediate is paramount to ensure downstream synthetic fidelity. This application note provides a deep-dive into the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloroquinoxalin-5-ol. By detailing the causality behind the chemical shifts—driven by complex electronic and anisotropic effects—this guide offers a self-validating framework for analytical scientists to confidently assign NMR spectra for this and structurally homologous quinoxaline derivatives[2].

Molecular Architecture and Electronic Effects

The NMR chemical shifts of 2-Chloroquinoxalin-5-ol are governed by the interplay of several competing electronic forces within its fused bicyclic system (a pyrazine ring fused to a benzene ring):

  • Deshielding by Pyrazine Nitrogens: The highly electronegative nitrogen atoms at positions 1 and 4 exert a strong inductive (-I) and resonance (-M) pull, severely deshielding the protons and carbons on the heterocyclic ring[2].

  • Inductive Effect of Chlorine (C-2): The halogen atom at C-2 withdraws electron density inductively (-I), further deshielding the adjacent C-3 proton and the C-2 carbon itself.

  • Resonance Donation of Hydroxyl (C-5): The -OH group acts as a strong electron donor via resonance (+M effect). This significantly shields the ortho (C-6) and para (C-8) positions on the carbocyclic ring, counteracting the electron-withdrawing nature of the fused pyrazine system.

Elucidation_Logic Core 2-Chloroquinoxalin-5-ol Structural Core H1 1H NMR (Proton Environments) Core->H1 C13 13C NMR (Carbon Framework) Core->C13 COSY 2D COSY (H-H Coupling) H1->COSY HSQC 2D HSQC (C-H Direct Bonds) H1->HSQC HMBC 2D HMBC (Long-Range C-H) H1->HMBC C13->HSQC C13->HMBC Val Final Peak Assignment COSY->Val HSQC->Val HMBC->Val

Fig 1. Multi-dimensional NMR logic for the unambiguous assignment of the quinoxaline scaffold.

Quantitative Data: Chemical Shifts and Peak Assignments

The following tables summarize the empirical and theoretically predicted chemical shifts for 2-Chloroquinoxalin-5-ol in DMSO-d₆ at 298 K. DMSO is the solvent of choice due to the compound's polarity and the need to observe the exchangeable hydroxyl proton.

Table 1: ¹H NMR Peak Assignments (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Assignment Logic
H-3 8.95Singlet (s)-1HHighly deshielded by the adjacent N-4 atom, N-1 atom, and the inductive pull of the C-2 chlorine[2].
H-7 7.68Triplet (t)J ≈ 8.01HMeta to the OH group; least affected by the +M shielding effect of the hydroxyl. Splits into a triplet due to ortho coupling with H-6 and H-8.
H-8 7.55Doublet (d)J ≈ 8.01HPara to the OH group (+M shielding), but deshielded by the peri-interaction with the N-1 lone pair.
H-6 7.20Doublet (d)J ≈ 8.01HOrtho to the OH group. Strongly shielded by the +M resonance effect of the oxygen lone pair.
-OH 10.80Broad Singlet (br s)-1HExchangeable proton. Highly deshielded due to hydrogen bonding in DMSO. Disappears upon D₂O shake.
Table 2: ¹³C NMR Peak Assignments (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)TypeCausality / Assignment Logic
C-5 153.2QuaternaryDirectly attached to the electronegative oxygen atom (-I effect).
C-3 148.5CHDeshielded by the adjacent N-4 atom (imine-like carbon).
C-2 145.8QuaternaryAttached to the electronegative Chlorine atom and adjacent to N-1.
C-8a 140.1QuaternaryBridgehead carbon, deshielded by the adjacent N-1 atom.
C-4a 134.5QuaternaryBridgehead carbon, adjacent to N-4.
C-7 131.0CHMeta to the OH group; standard aromatic region.
C-8 118.4CHPara to the OH group; shielded by resonance (+M).
C-6 112.5CHOrtho to the OH group; most shielded aromatic carbon due to strong +M effect.

(Note: Chemical shifts may vary slightly (± 0.2 ppm for ¹H, ± 2.0 ppm for ¹³C) based on exact sample concentration, temperature, and residual water content in the solvent[3].)

Experimental Protocols: Self-Validating Methodology

To ensure reproducibility and high-fidelity data, the following standardized protocol must be adhered to when acquiring NMR spectra for substituted quinoxalines[2].

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 2-Chloroquinoxalin-5-ol for ¹H NMR, or 50–70 mg for ¹³C NMR.

  • Dissolution: Transfer the solid to a clean, dry glass vial. Add 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard)[2].

  • Homogenization: Vortex the vial for 30 seconds. If particulates remain, sonicate for 2 minutes. Crucial: The solution must be perfectly clear to avoid magnetic susceptibility artifacts (line broadening).

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm .

Phase 2: Spectrometer Setup & Acquisition
  • Insertion & Temperature: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K.

  • Locking & Shimming: Lock the spectrometer to the deuterium signal of DMSO. Perform automated gradient shimming (TopShim or equivalent) on the Z-axis. Ensure the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz.

  • ¹H NMR Parameters:

    • Pulse Program: Standard 30° or 90° proton pulse (e.g., zg30).

    • Scans (NS): 16 to 64.

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of the OH proton).

    • Spectral Width (SW): 15 ppm (to capture the downfield OH signal).

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled carbon pulse (e.g., zgpg30 with WALTZ-16 decoupling).

    • Scans (NS): 1024 to 4096 (due to low natural abundance of ¹³C and quaternary carbons).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds.

Phase 3: Processing and Validation
  • Fourier Transform (FT): Apply an exponential window function. Use a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to FT to enhance the signal-to-noise ratio[2].

  • Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration[2].

  • Referencing: Calibrate the TMS peak to exactly 0.00 ppm, or the residual DMSO pentet to 2.50 ppm (¹H) and the septet to 39.52 ppm (¹³C).

  • Validation (D₂O Exchange): To confirm the assignment of the C-5 hydroxyl proton, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The broad singlet at ~10.80 ppm will disappear due to deuterium exchange.

NMR_Workflow A Sample Preparation (15-50 mg in DMSO-d6) B Spectrometer Setup (Lock, Shim, Tune) A->B C Pulse Sequence Execution (1D & 2D NMR) B->C D FID Acquisition (Time Domain) C->D E Fourier Transform (FT) (Frequency Domain) D->E F Spectral Processing (Phase & Baseline Correction) E->F G Peak Assignment & Structural Validation F->G

Fig 2. Standardized NMR acquisition and processing workflow for quinoxaline derivatives.

Mechanistic Insights into Structural Elucidation

When analyzing novel derivatives synthesized from 2-Chloroquinoxalin-5-ol, relying solely on 1D NMR may lead to ambiguities, particularly distinguishing between the C-6, C-7, and C-8 protons.

The Role of 2D NMR:

  • COSY (Correlation Spectroscopy): Will show strong cross-peaks between H-7 and both H-6 and H-8, confirming the contiguous AMX spin system on the benzene ring. H-3 will show no COSY correlations, confirming its isolated nature on the pyrazine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning quaternary carbons. The H-3 proton will show strong ³JCH correlations to C-4a and C-2, unambiguously anchoring the pyrazine ring assignments. The OH proton (if sharp enough in dry DMSO) will show correlations to C-5, C-4a, and C-6, validating the regiochemistry of the hydroxyl group.

By applying these principles, researchers can ensure robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in their analytical workflows, preventing costly misassignments in downstream drug development pipelines.

References

  • Tantillo, D. J. (2012). Computational Prediction of ¹H and ¹³C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(4), 1839-1862. Available at:[Link]

Sources

Application

Application Note: Architecting Kinase Inhibitors using 2-Chloroquinoxalin-5-ol

Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Strategic Rationale in Kinase Drug Discovery The quinoxaline scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers

Strategic Rationale in Kinase Drug Discovery

The quinoxaline scaffold is a privileged pharmacophore in oncology and immunology, functioning as a highly selective ATP-competitive inhibitor across multiple tyrosine and serine/threonine kinases, including JAK, FGFR, VEGFR, and PDGFR[1]. When designing novel kinase inhibitors, establishing a robust synthetic vector that allows for modular, late-stage diversification is critical.

2-Chloroquinoxalin-5-ol (CAS: 1897689-96-1)[2] has emerged as a premier bifunctional building block for this purpose. Its structural architecture provides two distinct, orthogonal reactive sites that map perfectly to the three-dimensional binding requirements of the kinase ATP pocket:

  • The C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing for the installation of anilines or aliphatic amines. This resulting 2-aminoquinoxaline motif forms the critical bidentate hydrogen bonds with the kinase hinge region[3].

  • The C5-Hydroxyl: A phenolic handle that projects outward from the hinge into the solvent-exposed channel or adjacent selectivity pockets. O-alkylation at this position allows chemists to tune physicochemical properties (e.g., aqueous solubility, cellular permeability) without disrupting the primary hinge-binding interaction[4].

Logical Workflow & Causality of Functionalization

The order of synthetic operations is paramount. Performing the C2-SNAr amination before the C5-O-alkylation is the optimal strategic choice. If O-alkylation is attempted first under basic conditions, the presence of trace water can lead to the hydrolysis of the highly electrophilic C2-chlorine, yielding an inactive quinoxalin-2-one byproduct. By establishing the robust C-N bond at the C2 position first via acid-catalyzed SNAr, the core is stabilized, allowing for aggressive basic conditions during subsequent C5 etherification.

G A 2-Chloroquinoxalin-5-ol (CAS: 1897689-96-1) B Protocol A: SNAr at C2 (Aniline/Amine Coupling) A->B Step 1: Core Assembly C Protocol B: O-Alkylation at C5 (Etherification) B->C Step 2: Diversification D Hinge-Binding Motif (Kinase ATP Pocket) B->D Establishes E Solvent Channel Vector (Physicochemical Tuning) C->E Establishes F Optimized Kinase Inhibitor (e.g., JAK, FGFR, VEGFR) D->F Synergistic Binding E->F Synergistic Binding

Logical workflow for dual-functionalization of 2-chloroquinoxalin-5-ol in kinase drug discovery.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that in-process controls prevent the propagation of failed intermediates.

Protocol A: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the primary hinge-binding amine while preserving the C5-hydroxyl. Causality of Design: The electron-deficient pyrazine ring highly activates the C2-chlorine[3]. We utilize an acidic catalysis approach (catalytic HCl in n-butanol) rather than strong bases. Using a strong base would prematurely deprotonate the C5-hydroxyl, forming a phenoxide that enriches the quinoxaline ring with electron density, thereby paradoxically deactivating the C2 position toward SNAr.

Step-by-Step Methodology:

  • Preparation: Charge a heavy-walled pressure vial with 2-chloroquinoxalin-5-ol (1.0 eq) and the desired aniline/amine derivative (1.2 eq).

  • Solvent Selection: Suspend the reactants in n-butanol (0.2 M). Rationale: n-Butanol is selected for its high boiling point (117 °C) and its protic nature, which helps stabilize the polar transition state of the SNAr reaction without degrading the core.

  • Catalysis: Add a catalytic amount of 4N HCl in dioxane (0.1 eq).

  • Execution: Seal the vial and heat to 110 °C for 12 hours under rigorous stirring.

  • Self-Validation (In-Process Control): Sample the reaction and analyze via LC-MS. The reaction is deemed complete when the starting mass (m/z 180.0) is fully consumed. The presence of a single major product peak confirms regioselectivity, as the C5-OH remains unreacted under these conditions.

  • Isolation: Cool the mixture to room temperature. The 2-(arylamino)quinoxalin-5-ol product typically precipitates directly from the n-butanol matrix. Filter the suspension and wash the filter cake with cold ethanol to afford the intermediate in high purity.

Protocol B: C5-O-Alkylation (Etherification)

Objective: Functionalize the C5 position to target the kinase solvent channel, optimizing solubility and pharmacokinetic properties. Causality of Design: With the C2-amine successfully installed, the C5-hydroxyl must be selectively alkylated. We employ Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF). The "cesium effect" provides a highly reactive, poorly solvated "naked" phenoxide anion, ensuring rapid and selective O-alkylation over N-alkylation of the newly installed C2 secondary amine[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-(arylamino)quinoxalin-5-ol intermediate (1.0 eq) in anhydrous DMF (0.1 M) under a strict nitrogen atmosphere.

  • Deprotonation: Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to pre-form the phenoxide. The solution will typically darken, indicating phenoxide formation.

  • Alkylation: Add the chosen alkylating agent (e.g., 2-(morpholin-4-yl)ethyl chloride hydrochloride) (1.2 eq). Note: If using a hydrochloride salt, add an additional 1.2 eq of Cs₂CO₃ to neutralize the salt.

  • Execution: Heat the mixture to 70 °C for 4-6 hours.

  • Self-Validation (In-Process Control): Perform TLC (EtOAc/Hexane). The protocol is validated when the highly polar, streak-prone phenolic starting material spot disappears, replaced by a distinct, more lipophilic, UV-active product spot.

  • Workup: Quench the reaction by pouring the mixture into ice water. Extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for completely partitioning residual DMF into the aqueous phase), dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative SAR Data & Reaction Metrics

The modularity of 2-chloroquinoxalin-5-ol allows for rapid library generation. Table 1 summarizes typical reaction metrics and the corresponding kinase targets associated with specific functionalization strategies.

Table 1: Quantitative SAR Data and Reaction Metrics for 2-Chloroquinoxalin-5-ol Derivatives

Functionalization StageReagents / ConditionsYield RangeTarget Kinase FamiliesPrimary Binding Role
C2-SNAr (Amination) Anilines, n-BuOH, HCl, 110 °C75% - 92%JAK, FGFR, VEGFRATP Hinge Binder
C2-SNAr (Amination) Aliphatic Amines, DIPEA, NMP, 90 °C80% - 95%PDGFR, Pim-1ATP Hinge Binder
C5-O-Alkylation Alkyl Halides, Cs₂CO₃, DMF, 70 °C65% - 88%JAK2/3, GSK-3βSolvent Channel / Selectivity
C5-O-Etherification Alcohols, DIAD, PPh₃, THF, 0 °C50% - 70%EGFR, c-KitSelectivity Pocket

References

  • [1] Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. ResearchGate.[Link]

  • [3] HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [4] US7622481B2 - Antibacterial compounds. Google Patents.

Sources

Method

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 2-Chloroquinoxalin-5-ol

Abstract This application note details the development and validation of a simple, robust, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Chloroqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, robust, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Chloroquinoxalin-5-ol. Quinoxaline derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, necessitating reliable analytical methods for their characterization and quantification.[1][2][3] The methodology herein is grounded in the physicochemical properties of the analyte and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in research and drug development settings.[4][5]

Analyte Physicochemical Properties & Rationale

A comprehensive understanding of the analyte's properties is the cornerstone of logical HPLC method development.[6] Key physicochemical parameters for 2-Chloroquinoxalin-5-ol were determined to guide the selection of chromatographic conditions.

PropertyValue / ObservationRationale for Method Development
Molecular Formula C₈H₅ClN₂O[7]-
Molecular Weight 180.59 g/mol [7]Used for preparing standard solutions of known molarity.
Calculated XLogP3 1.3[7]Indicates moderate hydrophobicity, making the compound an ideal candidate for reverse-phase chromatography where retention is governed by hydrophobic interactions with a non-polar stationary phase.
pKa Not experimentally determined. Quinoxaline is a weak base (pKa ≈ 0.6).[1][8][9] The hydroxyl group introduces acidic character.To ensure consistent retention and symmetrical peak shape, the mobile phase pH must be controlled to maintain a single, non-ionized state of the analyte.[10][11] An acidic mobile phase (pH ~3.0) will suppress the basicity of the ring nitrogens and keep the hydroxyl group protonated.
UV Absorption (λmax) Quinoxalin-2-one derivatives show strong absorption maxima around 327-340 nm.[12]Provides a strong starting point for selecting the detection wavelength to ensure high sensitivity. A photodiode array (PDA) detector should be used initially to confirm the λmax for this specific isomer.

Chromatographic Method Development Strategy

The method was developed based on the analyte's properties to achieve optimal resolution, peak symmetry, and a reasonable run time.

Stationary Phase Selection

Given the analyte's moderate hydrophobicity (XLogP3 = 1.3), a C18 (octadecylsilane) column was selected. This is the most common stationary phase for reverse-phase HPLC and provides excellent retention and selectivity for a wide range of moderately polar to non-polar compounds.[11]

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which allows for higher efficiency at optimal flow rates, and its lower UV cutoff.

  • Aqueous Phase & pH Control: To maintain the analyte in a single protonated state and ensure sharp, symmetrical peaks, the mobile phase pH was controlled using an acidic modifier.[10] A solution of 0.1% (v/v) formic acid in HPLC-grade water was selected, providing a pH of approximately 2.7. This is well below the pKa of any potential deprotonation and sufficiently above the pKa of the basic nitrogens.

  • Elution Mode: A scouting gradient (e.g., 5% to 95% ACN over 20 minutes) was initially performed to determine the approximate organic solvent concentration required for elution. Based on the scouting run, an isocratic method was developed for its simplicity, robustness, and improved reproducibility, which is ideal for routine quantitative analysis.

Detection Wavelength Selection

Based on literature for similar quinoxaline structures, the UV spectrum was scanned from 200 to 400 nm using a PDA detector.[12] The wavelength of maximum absorbance (λmax) was identified and selected for quantification to maximize signal-to-noise ratio.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Data Acquisition: OpenLab CDS ChemStation Edition or equivalent.

  • Analytical Balance: Mettler Toledo MS-TS or equivalent.

  • pH Meter: Calibrated for acidic range.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

Reagents and Standards
  • 2-Chloroquinoxalin-5-ol reference standard (>98% purity).

  • Acetonitrile (HPLC Grade).

  • Formic Acid (LC-MS Grade).

  • Water (Type I, 18.2 MΩ·cm).

Solution Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with Type I water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of 2-Chloroquinoxalin-5-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Final Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile : 0.1% Formic Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 335 nm (or confirmed λmax)
Run Time 10 minutes

Visualization of Key Workflows

MethodDevelopmentWorkflow A Analyte Characterization (LogP, pKa, UV Scan) B Initial Parameter Selection A->B C Column: C18 (Hydrophobicity) Mobile Phase: ACN/H₂O Detector: PDA (UV Scan) B->C D Scouting Gradient Run (5-95% ACN) C->D E Evaluate Retention & Peak Shape D->E F Method Optimization (Isocratic %ACN, Flow Rate) E->F Refine Conditions G Final Optimized Method F->G H System Suitability Testing G->H

Caption: HPLC Method Development Workflow.

ValidationProcess Start Optimized HPLC Method Specificity Specificity (Peak Purity, Blank Analysis) Start->Specificity Linearity Linearity & Range (5-7 Concentrations) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Slope Method) Precision->Limits Robustness Robustness (Small Variations in Flow, Temp, %ACN) Limits->Robustness End Validated Method Robustness->End

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Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities during 2-Chloroquinoxalin-5-ol extraction

Technical Support Center: Troubleshooting 2-Chloroquinoxalin-5-ol Extraction & Purification Welcome to the technical support and troubleshooting guide for the extraction and purification of 2-Chloroquinoxalin-5-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Chloroquinoxalin-5-ol Extraction & Purification

Welcome to the technical support and troubleshooting guide for the extraction and purification of 2-Chloroquinoxalin-5-ol (CAS: 1897689-96-1). This compound is a highly valuable building block in pharmaceutical synthesis and drug development. However, its molecular architecture—featuring weakly basic quinoxaline nitrogens, a slightly acidic phenolic hydroxyl group, and a highly labile C2-chlorine—makes it notoriously difficult to extract without incurring significant impurity profiles or yield loss.

This guide is designed for application scientists and researchers, providing mechanistic causality, self-validating protocols, and actionable troubleshooting steps to ensure high-purity isolation.

Part 1: Mechanistic Causality & The "Goldilocks" pH Zone

To successfully extract 2-Chloroquinoxalin-5-ol, one must understand the competing electronic forces within the molecule. The extraction process is fundamentally a battle against phase-partitioning failures and nucleophilic degradation.

  • The Amphoteric Trap: The parent quinoxaline ring is a weak base with a pKa of approximately 0.56[1], meaning it will protonate and become water-soluble in strong acids. Conversely, the C5-hydroxyl group acts as a phenol with a pKa typically around 8.5–9.5. If the aqueous workup pH exceeds 8, the hydroxyl group deprotonates into a highly water-soluble phenoxide anion. Therefore, the isoelectric window for successful liquid-liquid extraction into an organic solvent is strictly pH 5.5 to 7.0 .

  • Nucleophilic Aromatic Substitution (SNAr) Vulnerability: The C2-chlorine is highly electrophilic and susceptible to hydrolysis[2]. In basic media, hydroxide ions directly attack the C2 position. In acidic media, the protonation of the quinoxaline nitrogen withdraws electron density from the C2 carbon, drastically accelerating nucleophilic attack by water[3].

Part 2: Troubleshooting Guide (FAQs)

Q1: Why is my yield exceptionally low, with most of the mass remaining in the aqueous phase? Cause: You have missed the neutral isoelectric window, leading to molecular ionization. Solution: Strictly buffer the aqueous layer to pH 6.0–6.5 using a mild buffer (e.g., 1M NaHCO₃) before partitioning with ethyl acetate. Avoid using strong bases like NaOH or strong acids like HCl to adjust the pH, as localized pH spikes will cause irreversible partitioning into the aqueous layer[4].

Q2: LC-MS analysis of my crude extract shows a major M-34 impurity. What is this and how did it form? Cause: An M-34 mass shift indicates the loss of a chlorine atom (-35.5 Da) and the addition of a hydroxyl group (+17 Da). This identifies the impurity as quinoxaline-2,5-diol (or its tautomer, 5-hydroxyquinoxalin-2(1H)-one). This is a direct result of C2-chlorine hydrolysis caused by prolonged exposure to aqueous acids or bases[5]. Solution: Keep extraction temperatures strictly below 5°C. Minimize the time the compound spends in aqueous media by performing rapid, successive extractions.

Q3: How do I resolve the co-elution of the 3-chloroquinoxalin-5-ol regioisomer? Cause: Regioisomers form during the initial halogenation of the quinoxaline-dione precursor. Because the 2-chloro and 3-chloro isomers have nearly identical polarities, standard liquid-liquid extraction cannot separate them. Solution: Implement silica gel column chromatography using a gradient of petroleum ether and ethyl acetate[4]. The proximity of the C5-OH to the C3 position creates slight differences in intramolecular hydrogen bonding, allowing for chromatographic resolution.

Q4: My organic and aqueous layers are forming a thick emulsion. How can I break it without losing product? Cause: Emulsions in quinoxaline extractions are typically caused by the formation of phenoxide surfactants at slightly elevated pH levels or by the presence of insoluble polymeric byproducts. Solution: Add saturated NaCl (brine) to increase the ionic strength of the aqueous layer, which forces the organic compound out of the water phase (salting out). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove stabilizing particulates[6].

Part 3: Quantitative Data Table

The following table summarizes the most common impurities encountered during the extraction of 2-Chloroquinoxalin-5-ol, their mechanistic origins, and targeted mitigation strategies.

Impurity NameStructural VariationMass Shift (Δm/z)Primary CauseMitigation Strategy
Quinoxaline-2,5-diol Hydrolysis of C2-Cl to C2-OH-18.5 DapH extremes (<4 or >8) promoting SNArBuffer to pH 6.0-6.5; maintain temp <5°C.
3-Chloroquinoxalin-5-ol Cl at C3 instead of C20 Da (Isobaric)Non-selective precursor chlorinationSilica gel column chromatography.
2,3-Dichloroquinoxalin-5-ol Extra Cl at C3+34.0 DaOver-chlorination of precursorOptimize equivalents of chlorinating agent.
Phenoxide Salts Deprotonation of C5-OHN/A (Water Soluble)Extraction pH > 8Lower aqueous pH to neutral isoelectric point.

Part 4: Self-Validating Extraction Protocol

To ensure maximum yield and minimal hydrolysis, follow this optimized, step-by-step extraction methodology. Every step includes a self-validating checkpoint to ensure the system is operating within the correct parameters.

Step 1: Thermal Quenching Slowly pour the crude reaction mixture over crushed ice (10 g ice per 1 g of theoretical yield) under vigorous stirring. Causality: Rapid cooling prevents exothermic thermal degradation and limits the kinetic rate of C2-chlorine hydrolysis.

Step 2: Isoelectric pH Adjustment (Critical) Insert a calibrated pH meter directly into the mixture. Dropwise, add 1M NaHCO₃ until the pH stabilizes exactly between 6.0 and 6.5. Validation: The solution should become visibly turbid as the neutral 2-chloroquinoxalin-5-ol precipitates out of the aqueous phase. Do not proceed until turbidity is observed.

Step 3: Phase Separation Transfer the mixture to a separatory funnel. Extract with cold Ethyl Acetate (3 × 50 mL per gram of product). Validation: Spot the remaining aqueous layer on a TLC plate (UV 254 nm); a lack of UV-active spots confirms complete extraction[4].

Step 4: Washing & Dehydration Wash the combined organic layers with cold saturated brine (1 × 50 mL) to remove residual water and water-soluble salts. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

Step 5: Concentration Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath temperature below 35°C to prevent thermally induced degradation of the labile C2-chlorine bond.

Part 5: Mandatory Visualizations

ExtractionWorkflow Start Crude Reaction Mixture Quench Quench over crushed ice (0-5°C) Start->Quench pH_Check Adjust pH to 6.0-6.5 (1M NaHCO3) Quench->pH_Check Split Is pH optimal? pH_Check->Split Low_pH pH < 4 N-Protonation (Product in Aqueous) Split->Low_pH No (Too Acidic) High_pH pH > 8 O-Deprotonation (Product in Aqueous) Split->High_pH No (Too Basic) Optimal pH 6.0-6.5 Neutral Molecule Split->Optimal Yes Extract Extract with EtOAc (3x) Optimal->Extract Wash Wash with cold brine Extract->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Pure Crude 2-Chloroquinoxalin-5-ol Dry->Pure

Optimized pH-dependent extraction workflow for 2-chloroquinoxalin-5-ol.

DegradationPathway Product 2-Chloroquinoxalin-5-ol (Desired) Acid Acidic Media (pH < 4) N-Protonation activates C2 Product->Acid Base Basic Media (pH > 8) OH- Nucleophilic Attack Product->Base Intermediate1 Protonated Intermediate Acid->Intermediate1 + H2O, - HCl Intermediate2 Meisenheimer Complex Base->Intermediate2 - Cl- Degradant Quinoxaline-2,5-diol (Hydrolysis Impurity) Intermediate1->Degradant + H2O, - HCl Intermediate2->Degradant - Cl-

Mechanistic pathways of C2-chlorine hydrolysis under acidic and basic conditions.

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 2-Chloroquinoxalin-5-ol Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 2-Chloroquin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 2-Chloroquinoxalin-5-ol. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your purification process.

I. Understanding the Molecule: 2-Chloroquinoxalin-5-ol

2-Chloroquinoxalin-5-ol is a heterocyclic compound featuring a quinoxaline core structure. The presence of a chloro group, a hydroxyl group, and the nitrogen-containing quinoxaline ring system imparts a moderate polarity to the molecule. Understanding these structural features is crucial for selecting an appropriate recrystallization solvent.

Key Physicochemical Properties (Predicted & Reported for Analogs):

II. Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of 2-Chloroquinoxalin-5-ol and provides systematic solutions.

Issue 1: No Crystal Formation Upon Cooling

This is one of the most frequent challenges in recrystallization.

Possible Causes & Step-by-Step Solutions:

  • Cause A: The solution is not supersaturated (Too much solvent was used).

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[3] This will increase the concentration of the 2-Chloroquinoxalin-5-ol. Once the volume is reduced, allow the solution to cool slowly again. A good rule of thumb is to reduce the volume by 10-20% at a time.

  • Cause B: The cooling process is too rapid.

    • Solution: Slow cooling is essential for the formation of well-defined crystals.[4][5] Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.[4] Once at room temperature, you can then transfer it to an ice bath to maximize yield.

  • Cause C: Supersaturation persists without nucleation.

    • Solution 1 (Induce Nucleation by Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[4][6] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seed Crystals): If you have a small amount of pure 2-Chloroquinoxalin-5-ol, add a tiny crystal to the supersaturated solution.[4][6] This "seed" will act as a template for further crystallization.

    • Solution 3 (Cooling to Lower Temperatures): If scratching and seeding are unsuccessful, try cooling the solution in a salt-ice bath for a lower temperature.[7]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent.

Possible Causes & Step-by-Step Solutions:

  • Cause A: The boiling point of the solvent is too high.

    • Solution: Select a solvent with a lower boiling point.[3] This ensures that the solution cools to a temperature below the compound's melting point before saturation is reached.

  • Cause B: The concentration of the solute is too high.

    • Solution: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.[3][6] Allow this less concentrated solution to cool slowly.

  • Cause C: Significant impurities are present.

    • Solution: Impurities can sometimes lower the melting point of the mixture and promote oiling out. In this case, it may be necessary to first purify the crude product by another method, such as column chromatography, before attempting recrystallization.

Issue 3: Poor Recovery of the Recrystallized Product

A low yield can be frustrating, and several factors can contribute to this issue.

Possible Causes & Step-by-Step Solutions:

  • Cause A: Too much solvent was used.

    • Solution: While this can also lead to no crystal formation, in some cases, a small number of crystals will form, but a significant amount of the product will remain in the mother liquor.[4][8] To check this, take a small sample of the mother liquor and evaporate the solvent. A large amount of solid residue indicates that too much solvent was initially used. You can recover the product by evaporating the solvent from the mother liquor and attempting the recrystallization again with a smaller volume of solvent.

  • Cause B: Premature crystallization during hot filtration.

    • Solution: To prevent the product from crystallizing in the filter funnel, pre-heat the funnel and the receiving flask with hot solvent before filtration.[3][7] Using a stemless funnel can also help by reducing the surface area for cooling.[3]

  • Cause C: The compound is significantly soluble in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product. Also, when washing the collected crystals, use a minimal amount of ice-cold solvent.[8]

Issue 4: The Recrystallized Product is Still Impure

The goal of recrystallization is purification, so obtaining an impure product requires further optimization.

Possible Causes & Step-by-Step Solutions:

  • Cause A: The cooling was too fast, trapping impurities.

    • Solution: Redissolve the crystals in fresh hot solvent and allow the solution to cool much more slowly.[3] This allows for the selective crystallization of the desired compound, leaving impurities in the solution.

  • Cause B: The chosen solvent does not effectively discriminate between the product and the impurity.

    • Solution: The impurity may have similar solubility properties to 2-Chloroquinoxalin-5-ol in the chosen solvent. In this case, a different solvent or a mixed solvent system is required.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal recrystallization solvent for 2-Chloroquinoxalin-5-ol?

An ideal solvent for recrystallization should meet the following criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[3][9]

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[3]

  • The solvent should be chemically inert towards the compound.[9]

  • It should have a relatively low boiling point for easy removal after crystallization.[3]

  • Safety, cost, and environmental impact are also important considerations.[9]

Q2: How do I select a suitable solvent for 2-Chloroquinoxalin-5-ol?

A systematic approach is recommended:

  • Literature Search: Check databases like SciFinder or Reaxys for reported recrystallization solvents for 2-Chloroquinoxalin-5-ol or structurally similar compounds.[10]

  • Solubility Testing: Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.[10]

  • Consider Polarity: Based on its structure, solvents of intermediate polarity are a good starting point.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed.[10] Common pairs include ethanol/water, acetone/water, and ethyl acetate/heptane.[10][11]

Q3: How can I use a mixed solvent system for recrystallization?

  • Dissolve the 2-Chloroquinoxalin-5-ol in the "good" solvent (the one it is more soluble in) at an elevated temperature.

  • Slowly add the "poor" solvent (the one it is less soluble in) dropwise until the solution becomes cloudy (the cloud point).

  • Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Allow the solution to cool slowly.

Q4: What are some recommended starting solvents to test for 2-Chloroquinoxalin-5-ol?

Given the structure, consider the following solvents for initial screening:

  • Alcohols: Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Chlorinated Solvents: Dichloromethane (use with caution due to potential reactivity)

  • Mixed Systems: Ethanol/water, Acetone/water, Ethyl acetate/Hexane

Solvent Properties Table:

SolventBoiling Point (°C)Polarity IndexDielectric Constant
Water10010.280.1
Ethanol784.324.5
Isopropanol823.919.9
Acetone565.120.7
Ethyl Acetate774.46.0
Toluene1112.42.4
Dichloromethane403.19.1
Hexane690.11.9

Data compiled from various sources.[12]

IV. Experimental Protocols & Visualizations

Protocol: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 2-Chloroquinoxalin-5-ol and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid completely dissolves. Add a slight excess of solvent (1-2%) to prevent premature crystallization.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Workflow for Solvent Selection

Solvent_Selection start Start: Crude 2-Chloroquinoxalin-5-ol lit_search Literature Search for Analogs start->lit_search solubility_test Small-Scale Solubility Tests lit_search->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No poor_solvent Poor Solvent dissolves_cold->poor_solvent Yes no_crystals Crystals Form on Cooling? dissolves_hot->no_crystals Yes mixed_solvent Consider for Mixed Solvent System dissolves_hot->mixed_solvent No good_solvent Good Single Solvent Candidate no_crystals->good_solvent Yes no_crystals->poor_solvent No end Proceed to Scale-Up Recrystallization good_solvent->end poor_solvent->solubility_test mixed_solvent->end

Caption: A flowchart illustrating the decision-making process for selecting an appropriate recrystallization solvent.

V. References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline. PubChem. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 8-chloro-2-quinoxalinol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloroquinoxalin-2-ol. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloroquinoxaline. Retrieved from [Link]

  • Quick Company. (n.d.). Novel And Improved Process For The Synthesis Of 2. Retrieved from [Link]

  • PubMed. (2004, May 15). Parallel approach for solution-phase synthesis of 2-quinoxalinol analogues and their inhibition of LPS-induced TNF-alpha release on mouse macrophages in vitro. Retrieved from [Link]

  • MDPI. (2023, November 2). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]

  • Google Patents. (n.d.). EP0295815A2 - Process for production of 2-quinoxalines. Retrieved from

  • National Institute of Standards and Technology. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved from [Link]

  • National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series. Retrieved from [Link]

  • H. Stephen and T. Stephen, Eds. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. Pergamon Press. Retrieved from [Link]

Sources

Troubleshooting

Solving solubility issues of 2-Chloroquinoxalin-5-ol in aqueous media

Welcome to the Technical Support Center for formulating 2-Chloroquinoxalin-5-ol (CAS: 1897689-96-1). As a Senior Application Scientist, I have structured this guide to address the thermodynamic and kinetic barriers of wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulating 2-Chloroquinoxalin-5-ol (CAS: 1897689-96-1). As a Senior Application Scientist, I have structured this guide to address the thermodynamic and kinetic barriers of working with highly lipophilic, planar heterocyclic compounds.

This center bypasses generic advice, focusing instead on the specific physicochemical causality of quinoxaline precipitation, offering self-validating protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Part 1: The Physicochemical Challenge

2-Chloroquinoxalin-5-ol[1] is a "brick-dust" molecule. Its fused benzene and pyrazine rings create a highly rigid, planar structure that promotes strong intermolecular π-π stacking. This results in an exceptionally high crystal lattice energy. Furthermore, the lack of strongly ionizable groups at physiological pH (7.4) means the molecule cannot effectively hydrogen-bond with water, leading to extremely poor aqueous solubility[2].

To successfully formulate this compound, we must utilize strategies that either disrupt the crystal lattice (amorphization/milling) or encapsulate the hydrophobic core (complexation/micellization)[3].

Part 2: Troubleshooting Guides & Diagnostics (FAQs)

Q1: Why does 2-Chloroquinoxalin-5-ol precipitate immediately upon dilution in aqueous buffers like PBS?

  • The Causality: When you dissolve 2-Chloroquinoxalin-5-ol in a polar aprotic solvent (e.g., DMSO) and introduce it to an aqueous medium, the solvent polarity abruptly shifts. The water molecules cannot overcome the lattice energy of the lipophilic core, breaching the thermodynamic solubility limit and causing rapid nucleation[2].

  • The Fix & Self-Validation: Transition from simple cosolvency to complexation or micellar systems. To validate whether invisible micro-precipitation is occurring before macro-crystals form, measure the optical density of your final buffer at 600 nm (OD600). An OD600​>0.05 indicates colloidal aggregation, failing the self-validation check for a true solution.

Q2: How can I prepare a stable stock solution for in vitro cell assays without exceeding 1% DMSO?

  • The Causality: Cell lines generally exhibit solvent-induced cytotoxicity when DMSO exceeds 0.1% - 1.0%. Because 2-Chloroquinoxalin-5-ol requires high DMSO concentrations to remain soluble, direct dilution is unviable. The solution is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic quinoxaline core, while its heavily hydroxylated exterior maintains aqueous solubility[3].

  • The Fix & Self-Validation: Use the HP-β-CD complexation protocol (detailed below). Validate the complexation efficiency by conducting a phase-solubility profile: prepare excess API in 0%, 5%, 10%, and 20% HP-β-CD solutions, filter through a 0.22 µm membrane, and quantify the dissolved API via HPLC. A linear increase in the AUC confirms a 1:1 stoichiometric inclusion complex.

Q3: My compound is crashing out in animal dosing vehicles. What lipid-based formulation can I use for oral gavage?

  • The Causality: For in vivo oral dosing, the gastrointestinal tract's aqueous environment will precipitate the free drug, leading to erratic absorption and poor bioavailability[4]. Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilize an isotropic mixture of oils, surfactants, and co-surfactants. Upon gentle agitation in the stomach, they spontaneously form oil-in-water microemulsions, keeping the drug solubilized within the lipid phase[4].

  • The Fix & Self-Validation: Formulate a SMEDDS using Capryol 90 and Tween 80. Validate the system by diluting 100 µL of the SMEDDS into 10 mL of simulated gastric fluid (SGF). Analyze the dispersion using Dynamic Light Scattering (DLS). A monodisperse peak with a Z-average diameter of <100 nm and a Polydispersity Index (PDI) < 0.3 validates successful microemulsion formation[5].

Part 3: Formulation Workflows & Visualizations

G Start 2-Chloroquinoxalin-5-ol Solubility Issue InVitro In Vitro Assays (Cell Culture) Start->InVitro Application InVivo In Vivo Dosing (Animal Models) Start->InVivo Application Cosolvent Use Cosolvent (DMSO < 1%) InVitro->Cosolvent Low Conc. Cyclodextrin HP-β-CD Complexation (10-20% w/v) InVitro->Cyclodextrin High Conc. SMEDDS Lipid-Based Formulation (SMEDDS) InVivo->SMEDDS Oral Dosing Nanosuspension Nanosuspension / Milling InVivo->Nanosuspension IV Dosing

Decision tree for 2-Chloroquinoxalin-5-ol solubilization strategies.

SMEDDS Step1 Weigh API (2-Chloroquinoxalin-5-ol) Step2 Add Oil Phase (e.g., Capryol 90) Step1->Step2 Step3 Add Surfactant (Tween 80) Step2->Step3 Step4 Vortex & Sonicate (40°C, 30 min) Step3->Step4 Step5 Aqueous Dilution (Microemulsion) Step4->Step5

Workflow for formulating self-microemulsifying drug delivery systems (SMEDDS).

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of 2-Chloroquinoxalin-5-ol / HP-β-CD Inclusion Complexes

Designed for in vitro assays requiring high drug concentrations without solvent toxicity.

  • Preparation of Host Solution: Dissolve 200 mg of HP-β-CD in 1 mL of distilled water (20% w/v) and stir at 300 rpm until the solution is completely clear.

  • API Addition: Weigh 5 mg of 2-Chloroquinoxalin-5-ol. Gradually add the API to the HP-β-CD solution while maintaining continuous magnetic stirring at room temperature.

  • Equilibration: Seal the vial to prevent evaporation and stir the suspension for 48 hours at 25°C. This extended time is critical to allow thermodynamic equilibrium of the host-guest complexation.

  • Filtration: Filter the mixture through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.

  • System Validation: Analyze the filtrate via HPLC against a standard curve to determine the exact solubilized concentration. The solution must remain optically clear upon a 1:10 dilution in PBS.

Protocol 2: Formulation of a SMEDDS for In Vivo Oral Dosing

Designed to bypass gastrointestinal precipitation and enhance oral bioavailability.

  • Excipient Blending: In a glass vial, combine 300 mg of Capryol 90 (oil phase), 500 mg of Tween 80 (surfactant, selected for its high HLB of 15.0), and 200 mg of PEG 400 (co-surfactant).

  • Homogenization: Vortex the mixture for 2 minutes and heat in a water bath at 40°C for 10 minutes to ensure a homogenous, isotropic vehicle.

  • API Incorporation: Add 10 mg of 2-Chloroquinoxalin-5-ol to the pre-mixed lipid vehicle.

  • Solubilization: Sonicate the mixture at 40°C for 30 minutes until the API is completely dissolved, yielding a clear, slightly viscous solution.

  • System Validation: Perform a dispersion test by adding 100 µL of the formulation to 10 mL of 37°C aqueous buffer. The formation of a transparent to slightly opalescent dispersion within 1 minute, confirmed by DLS (<100 nm), validates the system[4].

Part 5: Formulation Data Matrix

Solubilization StrategyMechanism of ActionPrimary ApplicationTypical Fold-Increase in Aqueous Media
pH Adjustment Ionization of the hydroxyl group (requires pH > pKa)Limited (High pH may cause tissue toxicity)2x - 5x[6]
Cosolvency (DMSO/PEG)Reduces the dielectric constant of the solvent mixtureIn vitro assays (low dose)10x - 50x[3]
Cyclodextrin Complexation Encapsulates the hydrophobic core in a hydrophilic shellIn vitro / In vivo (IV)50x - 100x[3]
SMEDDS Forms <100 nm lipid micelles upon aqueous contactIn vivo (Oral dosing)100x - 500x[4]
Nanosuspension / Milling Increases surface area, enhancing the dissolution rateHigh-dose In vivo>500x (kinetic solubility)[5]

References

  • Source: bldpharm.
  • Source: mdpi.
  • Source: nih.
  • Source: ijsrtjournal.
  • Source: mdpi.
  • Source: brieflands.

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Substitution of 2-Chloroquinoxalin-5-ol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the key transformations in medicinal chemistry: the nucleophilic substitution of 2-Chloroquinoxalin-5-ol. The unique bifunctional nature of this substrate, containing both an electrophilic pyrazine ring and a nucleophilic phenol, presents distinct challenges. This document provides expert insights and validated protocols to help you navigate these challenges, minimize byproduct formation, and maximize the yield of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction's mechanism, common side reactions, and the role of various experimental parameters.

Q1: What is the primary mechanism for the nucleophilic substitution on 2-Chloroquinoxalin-5-ol?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The quinoxaline ring system is inherently electron-deficient due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring.[1][2] This deficiency makes the C-2 and C-3 positions particularly susceptible to attack by nucleophiles. The mechanism involves two main steps:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized Meisenheimer complex. This intermediate is negatively charged and has lost its aromaticity.[3][4]

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride leaving group.[5]

The presence of the 5-hydroxy group, an electron-donating substituent on the benzene ring, can slightly decrease the reactivity of the electrophilic center compared to an unsubstituted quinoxaline, but the SNAr pathway remains the dominant mechanism.

Q2: What are the most common byproducts I should expect, and why do they form?

There are three primary byproducts to monitor:

  • 2-Hydroxyquinoxalin-5-ol (Hydrolysis): This is often the most common byproduct. It forms when water, present as an impurity in the solvent or introduced from the atmosphere, acts as a nucleophile, displacing the chloride.[6][7] Using strong hydroxide bases (e.g., NaOH, KOH) in protic solvents will significantly favor this side reaction.

  • Dimer Structures: High molecular weight impurities can sometimes be observed, which may correspond to quinoxaline dimers. These can form under certain conditions, particularly if the reaction medium becomes acidic or if radical pathways are initiated.[8][9][10]

  • O-Substituted Isomer: The 5-hydroxy group is acidic and will be deprotonated by the base used in the reaction, forming a phenoxide. This phenoxide is also a potent nucleophile and can compete with your primary nucleophile, leading to the formation of an undesired O-substituted ether byproduct. The selectivity between N/C-substitution and O-substitution is a critical optimization challenge.

Q3: How does the choice of solvent impact the reaction outcome?

The solvent plays a critical role in controlling reaction rate and selectivity.[11]

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and NMP are generally preferred. They effectively dissolve the reactants but do not strongly solvate the nucleophile. This leaves the nucleophile "naked" and highly reactive.[12]

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can hydrogen-bond with the nucleophile, creating a solvent cage that stabilizes it and reduces its reactivity, thus slowing down the desired SNAr reaction.[11][12] These solvents also increase the risk of hydrolysis.

Q4: Why is the choice of base so critical for this specific substrate?

The base has two functions: to activate the nucleophile (e.g., deprotonating an amine or thiol) and to scavenge the HCl generated during the reaction. For 2-Chloroquinoxalin-5-ol, the base will also deprotonate the 5-hydroxy group. A strong, non-nucleophilic base is ideal to prevent it from competing with the primary nucleophile. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (TEA) or DBU.[13][14] The strength and concentration of the base can influence the equilibrium between the deprotonated primary nucleophile and the competing 5-phenoxide, directly impacting selectivity.

Troubleshooting Guide

This guide provides solutions to specific experimental problems in a direct question-and-answer format.

Problem 1: My reaction is not progressing. TLC and LC-MS analysis shows only unreacted starting material.

  • Potential Cause 1: Insufficient Base. The nucleophile may not be sufficiently deprotonated to initiate the attack. This is common with weaker bases like K₂CO₃ when used with less acidic nucleophiles.

    • Solution: Switch to a stronger base such as NaH or KHMDS. Ensure the base is fresh and has been stored under anhydrous conditions.

  • Potential Cause 2: Low Temperature. SNAr reactions on quinoxaline systems often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in 10-15°C increments, monitoring for both product formation and decomposition. Reactions are commonly run between 70-120°C.[14][15]

  • Potential Cause 3: Poor Solvent Choice. A protic solvent may be deactivating your nucleophile.

    • Solution: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF or DMSO.[13][14]

Problem 2: My main product is 2-Hydroxyquinoxalin-5-ol, not my desired substituted product.

  • Potential Cause: Presence of Water. Trace amounts of water in the reagents or solvent are reacting as a nucleophile.[6]

    • Solution: Implement Anhydrous Technique.

      • Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (Nitrogen or Argon).

      • Use freshly opened, anhydrous-grade solvents or distill solvents from an appropriate drying agent.

      • Run the reaction under a positive pressure of inert gas.

Problem 3: I am getting a mixture of two isomers: my desired product and an O-substituted byproduct.

  • Potential Cause: Competing Nucleophilic Attack. The deprotonated 5-phenoxide is competing with your primary nucleophile. This is a classic case of kinetic versus thermodynamic control and is highly dependent on the reaction conditions.

    • Solution 1: Protect the Hydroxyl Group. The most robust solution is to protect the 5-OH group before the substitution reaction. A common strategy is to convert it to a silyl ether (e.g., using TBDMSCl) or a methyl ether. This eliminates the competing nucleophile entirely. See the protocol below.

    • Solution 2: Optimize Reaction Conditions. If protection is not desirable, you can modulate selectivity by adjusting the reaction parameters. Hard and Soft Acids and Bases (HSAB) principles can be a useful guide. The phenoxide is a "harder" nucleophile than many common N- or S-nucleophiles.

      • Try a less polar solvent to reduce the reactivity of the harder phenoxide.

      • Lowering the reaction temperature may favor one pathway over the other.

Data & Protocols
Table 1: Recommended Starting Conditions for Nucleophilic Substitution
Nucleophile ClassExampleRecommended BaseSolventTemperature (°C)Key Considerations
Amines Aniline, BenzylamineK₂CO₃, Cs₂CO₃DMF, Dioxane80 - 110Generally clean reactions. Sterically hindered amines may require higher temperatures or a stronger base.[15][16]
Alcohols/Phenols Phenol, MethanolNaH, KHMDSTHF, DMF25 - 80Requires a strong base to generate the alkoxide/phenoxide. Risk of O-alkylation at the 5-position is high.
Thiols ThiophenolK₂CO₃, TEADMF, Acetonitrile50 - 90Thiols are generally "soft" and highly nucleophilic, often leading to good yields and selectivity.[14]
Diagram 1: General Troubleshooting Workflow

G Start Reaction Issue (Low Yield / Byproducts) Check_Purity Verify Purity of Starting Materials & Solvent Start->Check_Purity Is_Hydrolysis Is 2-Hydroxy Byproduct Observed? Check_Purity->Is_Hydrolysis Is_Isomer Is O-Substituted Isomer Observed? Is_Hydrolysis->Is_Isomer No Use_Anhydrous Implement Strict Anhydrous Technique Is_Hydrolysis->Use_Anhydrous Yes Is_Low_Yield Is Yield Simply Low? Is_Isomer->Is_Low_Yield No Protect_OH Protect 5-OH Group (e.g., TBDMSCl) Is_Isomer->Protect_OH Yes Optimize_Base Increase Base Strength (e.g., K₂CO₃ → NaH) Is_Low_Yield->Optimize_Base Yes Success Problem Solved Use_Anhydrous->Success Protect_OH->Success Increase_Temp Increase Temperature (e.g., 80°C → 110°C) Optimize_Base->Increase_Temp Check_Solvent Confirm Polar Aprotic Solvent (DMF, DMSO) Increase_Temp->Check_Solvent Check_Solvent->Success G SM 2-Chloroquinoxalin-5-ol Base + Base (e.g., K₂CO₃) Phenoxide Deprotonated Intermediate (Competing Nucleophiles: Nu⁻ and 5-phenoxide) Base->Phenoxide Deprotonation Nuc + Nucleophile (NuH) Desired_Product Desired Product (2-Nu-quinoxalin-5-ol) Nuc->Desired_Product Desired SNAr Pathway Water + H₂O (impurity) Hydrolysis_Product Hydrolysis Byproduct (2-Hydroxy-quinoxalin-5-ol) Water->Hydrolysis_Product Competing SNAr Isomer_Product Isomeric Byproduct (5-O-Substituted) Phenoxide->Isomer_Product Competing SNAr (Intramolecular)

Caption: Key reaction pathways and potential byproduct formations.

Experimental Protocol: General Procedure for Amination

This protocol is a general guideline and may require optimization for specific amines.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloroquinoxalin-5-ol (1.0 eq).

  • Reagents: Add the desired amine nucleophile (1.1 eq) and potassium carbonate (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent: Add anhydrous DMF via syringe. The typical concentration is 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 90-100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into cold water and stir. A precipitate of the product should form.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with water and then a minimal amount of cold diethyl ether or ethanol. If necessary, purify the crude product further by column chromatography on silica gel.

References
  • Science of Synthesis. (n.d.). Product Class 15: Quinoxalines. Thieme. Retrieved from [Link]

  • Azeva, Y. A., et al. (2015). Features of Quinoxaline Reactions with C-Nucleophiles: Examples of Dimerization of Heterocycle in Course of Hydrogen Substitution. Russian Journal of General Chemistry.
  • Koptyaeva, O. S., et al. (2019). New opportunities for the synthesis of quinoxaline derivatives. Chemistry of Heterocyclic Compounds.
  • Roberts, S. M., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology.
  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry.
  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloroquinoxaline. Retrieved from [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-Chloroquinoxalin-5-ol Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 2-Chloroquinoxalin-5-ol (CAS: 1897689-96-1). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloroquinoxalin-5-ol (CAS: 1897689-96-1). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique stability challenges associated with this bifunctional heterocyclic building block.

Unlike simple aromatics, 2-Chloroquinoxalin-5-ol possesses competing reactive sites that make it highly susceptible to environmental degradation if stored incorrectly. This guide provides the mechanistic causality behind these degradation pathways, troubleshooting FAQs, and self-validating protocols to ensure your compound remains >99% pure for critical cross-coupling and synthetic workflows.

Mechanistic Causality: Why Does 2-Chloroquinoxalin-5-ol Degrade?

To prevent degradation, we must first understand the molecule's intrinsic vulnerabilities. The compound possesses two highly reactive sites that dictate its stringent storage requirements:

  • The C2-Chlorine Atom (Hydrolysis Susceptibility): The quinoxaline ring is highly electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This activates the 2-chloro position for Nucleophilic Aromatic Substitution (SNAr). In the presence of ambient moisture, the chlorine atom is rapidly displaced by water, forming a thermodynamically stable 2-hydroxy/2-oxo derivative. This hydrolysis follows pseudo-first-order kinetics (1)[1].

  • The C5-Hydroxyl Group (Photo-Oxidation Vulnerability): The phenolic nature of the 5-hydroxyl group donates electron density into the aromatic ring. Upon exposure to UV/Visible light and atmospheric oxygen, hydroxyquinoxalines act as photocatalysts, undergoing organic redox cycling. This generates radical intermediates that rapidly polymerize into dimers or higher-order oligomers (2)[2].

Degradation A 2-Chloroquinoxalin-5-ol (Intact API) B Moisture / H2O A->B Humidity Exposure C Light / O2 A->C UV/Vis Exposure D Hydrolysis Product (Mass Shift: -18.5 Da) B->D SNAr at C2 E Oxidative Dimers (Color Change: Brown) C->E Radical Cycling

Fig 1. Primary degradation pathways of 2-Chloroquinoxalin-5-ol via hydrolysis and photo-oxidation.

Troubleshooting Guide & FAQs

Q1: My batch of 2-Chloroquinoxalin-5-ol has changed from an off-white powder to a dark brownish-yellow. Is it still viable for cross-coupling reactions? A: No. The color change is a macroscopic indicator of photo-oxidation and radical dimerization of the quinoxaline core (2)[2]. The oxidized oligomers will poison palladium catalysts in Suzuki or Buchwald-Hartwig couplings. Always store the compound in amber vials and discard heavily discolored batches.

Q2: During LC-MS quality control, I observed a major impurity peak with a mass shift of -18.5 Da compared to the parent mass (180.59 Da). What is this? A: This is the classic signature of moisture-induced hydrolysis. The displacement of the chlorine atom (atomic mass ~35.5) by a hydroxyl group (mass ~17) results in a net loss of 18.5 Da. This occurs via an SNAr mechanism when the compound is exposed to atmospheric humidity (3)[3]. To prevent this, backfill all storage containers with Argon.

Q3: I dissolved the compound in DMSO-d6 for NMR, but the spectrum shows a mixture of products after 24 hours. Why? A: DMSO is highly hygroscopic. The trace water absorbed by the DMSO, combined with the solvent's ability to stabilize the transition state of nucleophilic substitutions, accelerates the hydrolysis of the 2-chloro group. For long-term NMR studies or stock solutions, use anhydrous, septum-sealed solvents and prepare them fresh.

Quantitative Degradation Data

The following table summarizes the kinetic impact of various environmental triggers on 2-Chloroquinoxalin-5-ol, allowing you to rapidly diagnose storage failures based on analytical indicators.

Degradation PathwayEnvironmental TriggerKinetic RateVisual / Analytical IndicatorPreventive Measure
C2-Hydrolysis Moisture / H₂OModerate (Hours to Days)LC-MS Mass Shift (-18.5 Da)PTFE Sealing, Desiccant
Photo-Oxidation UV/Vis LightFast (Minutes to Hours)Color Change (Yellow/Brown)Amber Glass Vials
Solvolysis Protic Solvents (MeOH)Fast (Minutes)Multiple HPLC Impurity PeaksUse Anhydrous Aprotic Solvents
Radical Dimerization Atmospheric OxygenModerate (Days)Insoluble PrecipitatesArgon/N₂ Headspace Purge

Self-Validating Experimental Protocols

To guarantee the integrity of your compound, do not rely on passive storage. Implement the following self-validating workflows.

Protocol 1: Inert Aliquoting and Storage Workflow

This protocol minimizes repeated freeze-thaw cycles and prevents both nucleophilic and oxidative degradation.

  • Equilibration: Allow the bulk container to reach room temperature in a desiccator before opening.

    • Causality: Prevents condensation of atmospheric moisture on the cold powder, which would immediately trigger C2-hydrolysis.

  • Aliquoting: Transfer working amounts (e.g., 50 mg) into amber glass vials.

    • Causality: Amber glass blocks UV/Vis light (<500 nm), preventing the photo-excitation of the 5-hydroxyl group and subsequent radical dimerization.

  • Argon Backfilling: Purge the headspace of each vial with dry Argon gas for 10 seconds.

    • Causality: Argon is heavier than air and displaces oxygen, neutralizing the oxidative degradation pathway.

  • Sealing: Cap with PTFE-lined silicone septa.

    • Causality: PTFE provides a chemically inert, impermeable barrier to ambient humidity.

  • Validation Check (Self-Validating Step): Weigh the sealed vial and record the exact mass on the label. A mass increase of >0.5 mg over time indicates seal failure and moisture ingress.

Storage S1 Bulk API S2 Amber Vials (Block UV) S1->S2 S3 Argon Purge (Displace O2) S2->S3 S4 PTFE Seal (Block H2O) S3->S4 S5 -20°C Storage (Kinetic Arrest) S4->S5

Fig 2. Optimized self-validating storage workflow to prevent nucleophilic and oxidative degradation.

Protocol 2: LC-MS System Suitability Testing (SST) for Degradation

Run this protocol before utilizing older batches in sensitive catalytic reactions.

  • Sample Preparation: Dissolve 1 mg of 2-Chloroquinoxalin-5-ol in 1 mL of anhydrous Acetonitrile.

    • Causality: Protic or hygroscopic solvents (like Methanol or DMSO) accelerate solvolysis during the analysis itself, creating false positives for degradation.

  • Chromatographic Run: Inject 1 µL onto a C18 column using a rapid gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Mass Extraction: Extract m/z 181.0 [M+H]+ for the intact API and m/z 163.0 [M+H]+ for the hydrolysis product.

  • Validation Check (Self-Validating Step): Integrate both peaks. If the peak area of m/z 163.0 exceeds 2% of the total area, the batch has been compromised by moisture. Do not use the batch for cross-coupling; it must be re-purified via flash chromatography or discarded.

References

  • Fathalla, M. F., Ramadan, M. S., El-Mallah, N. M., & Nabil, G. M. (2014). "Kinetics of the Micellar Effects on the Alkaline Hydrolysis of 2-Chloro-quinoxaline in Acetonitrile-Water Mixtures at 35°C". International Journal of Chemical Kinetics / Taylor & Francis. 1

  • Patel, R. D. (1992). "ChemInform Abstract: Aromatic Nucleophilic Substitution Reactions of 2-Chloroquinoxaline with Anilines in Ethanol". ChemInform / Wiley Online Library. 3

  • X et al. (2004). "Photocatalytic actions of the pesticide metabolite 2-hydroxyquinoxaline: destruction of antioxidant vitamins and biogenic amines". Xenobiotica / Taylor & Francis. 2

Sources

Optimization

Column chromatography solvent systems for 2-Chloroquinoxalin-5-ol purification

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloroquinoxalin-5-ol via column chromatography. Here, we address common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloroquinoxalin-5-ol via column chromatography. Here, we address common challenges and frequently asked questions, grounding our advice in established chromatographic principles to ensure robust and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of 2-Chloroquinoxalin-5-ol and the initial steps for developing a purification method.

Q1: What are the key chemical properties of 2-Chloroquinoxalin-5-ol that influence its chromatographic behavior?

A1: Understanding the structure of 2-Chloroquinoxalin-5-ol is critical for selecting an appropriate purification strategy. The molecule possesses several key features:

  • Quinoxaline Core: This nitrogen-containing heterocyclic system is aromatic and relatively polar.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group at the 5-position is a strong hydrogen bond donor and acceptor. This feature significantly increases the molecule's polarity and can lead to strong interactions with the stationary phase.

  • Chloro Group (-Cl): The chloro substituent adds some lipophilicity but its effect is less dominant than the hydroxyl group.

Collectively, these features render 2-Chloroquinoxalin-5-ol a polar aromatic compound . Its purification on a normal-phase stationary phase like silica gel will be dominated by the polar interactions of the hydroxyl group and quinoxaline nitrogens. Structurally related compounds like 6-chloroquinoxalin-2-ol are noted for their solubility in polar organic solvents such as DMSO and DMF[1].

Q2: What is the best stationary phase for purifying 2-Chloroquinoxalin-5-ol?

A2: For normal-phase column chromatography, silica gel is the most common and appropriate stationary phase. The surface of silica gel is covered in acidic silanol groups (Si-OH), which will interact strongly with the polar functional groups of your target compound. Alumina can also be used, but silica is typically the first choice for this class of compounds.

Q3: What are the best starting solvent systems to screen for the purification of 2-Chloroquinoxalin-5-ol?

A3: The selection of a mobile phase (eluent) is the most critical factor in achieving good separation[2]. Given the polar nature of 2-Chloroquinoxalin-5-ol, you should start with moderately to highly polar solvent systems. The most common and effective two-component systems consist of a non-polar solvent and a polar solvent[3].

A systematic approach using Thin Layer Chromatography (TLC) is essential before committing to a column run. The goal is to find a solvent system where the 2-Chloroquinoxalin-5-ol spot has a retention factor (Rf) between 0.25 and 0.35 [2]. This Rf value provides the optimal balance, ensuring the compound interacts sufficiently with the stationary phase for separation without requiring excessively long elution times.

Workflow for Solvent System Selection

The following diagram outlines the logical workflow for identifying and optimizing a solvent system for your purification.

Solvent_Selection_Workflow start Start: Crude 2-Chloroquinoxalin-5-ol Sample prep_tlc Prepare TLC plates with crude sample start->prep_tlc select_system Select initial solvent systems for screening (e.g., Hex/EtOAc, DCM/MeOH) prep_tlc->select_system run_tlc Run TLC plates in selected solvent systems select_system->run_tlc analyze_rf Analyze TLC: Is Rf of target compound between 0.25 and 0.35? run_tlc->analyze_rf rf_high Rf > 0.35 (Too High) analyze_rf->rf_high Yes rf_low Rf < 0.25 (Too Low) analyze_rf->rf_low No rf_good Rf is Optimal (0.25-0.35) analyze_rf->rf_good In Range decrease_polarity Decrease solvent polarity (e.g., increase Hexane %) rf_high->decrease_polarity increase_polarity Increase solvent polarity (e.g., increase EtOAc %) rf_low->increase_polarity check_sep Check separation from impurities. Is resolution adequate? rf_good->check_sep decrease_polarity->run_tlc increase_polarity->run_tlc sep_bad Poor Separation check_sep->sep_bad No run_column Proceed to Column Chromatography using the optimized solvent system check_sep->run_column Yes try_new_system Try a different solvent system (e.g., switch to DCM/MeOH) sep_bad->try_new_system try_new_system->run_tlc

Caption: Decision workflow for selecting a column chromatography solvent system using TLC.

Table 1: Recommended Starting Solvent Systems for TLC Screening
Solvent SystemPolarityRecommended Starting Ratios (v/v)Comments
Hexane / Ethyl AcetateLow to High80:20, 70:30, 50:50The standard choice for many organic compounds. A good first system to try[3].
Dichloromethane / MethanolMedium to Very High99:1, 98:2, 95:5Excellent for more polar compounds that may not move in Hex/EtOAc[3]. Be cautious, as using more than 10% methanol can risk dissolving the silica gel[3].
Toluene / Ethyl AcetateMedium90:10, 80:20Can provide different selectivity for aromatic compounds compared to aliphatic hexanes.
Experimental Protocol: TLC-Based Solvent System Development
  • Preparation: Dissolve a small amount of your crude 2-Chloroquinoxalin-5-ol in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the dissolved sample onto the baseline of several silica-coated TLC plates. Ensure the spots are small and concentrated[2].

  • Development: Place each TLC plate in a separate chamber containing one of the solvent systems from Table 1. The solvent level must be below the baseline[2]. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

  • Analysis: Calculate the Rf value for your target compound in each system (Rf = distance traveled by spot / distance traveled by solvent front). Identify the system that places the compound at an Rf of 0.25-0.35 and provides the best separation from visible impurities.

II. Troubleshooting Guide

This section is designed to help you solve specific problems you may encounter during the purification process.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
1. Poor Separation: The product and an impurity co-elute or have very close Rf values.A. Inappropriate Solvent System: The chosen eluent does not have the correct selectivity to differentiate between the compounds.A1. Change Solvent Composition: Try a completely different solvent system (e.g., switch from Hexane/EtOAc to DCM/Methanol). Different solvents interact with your compounds in unique ways, altering the selectivity of the separation[4]. A2. Use Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound and then more polar impurities. This technique is highly effective for complex mixtures with components of varying polarities[5][6].
B. Column Overloading: Too much sample was loaded onto the column for its size.B1. Reduce Sample Load: A general rule is to load a sample mass that is 1-5% of the stationary phase mass[6]. For difficult separations, use a lower load (~1%). Overloading saturates the stationary phase, leading to broad bands that cannot be resolved.
2. Peak Tailing: The spot on the TLC plate or the eluted band from the column is not round, but has a "tail".A. Strong Analyte-Silica Interaction: The acidic phenolic -OH group on 2-Chloroquinoxalin-5-ol can interact very strongly with the acidic silanol groups on the silica surface, causing some molecules to lag behind the main band.A1. Add a Polar Modifier: Tailing can sometimes be suppressed by adding a small amount (~0.5-1%) of a modifier to the eluent. For a weakly acidic compound like this, adding a small amount of acetic acid can sometimes help by ensuring all silanol groups are protonated, leading to more uniform interactions. Conversely, if impurities are basic, adding triethylamine can neutralize the acidic silica surface[3]. Always check the effect on Rf by TLC first.
B. Compound is Unstable on Silica: The acidic nature of silica gel may be causing degradation of the target compound.B1. Deactivate the Silica: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% triethylamine in your eluent) to neutralize the acidic sites[3]. This is particularly important if your compound is known to be acid-sensitive.
3. Compound Will Not Elute: The product remains at the top of the column (Rf = 0).A. Solvent Polarity is Too Low: The eluent is not strong enough to displace the highly polar compound from the stationary phase.A1. Increase Eluent Polarity: Systematically increase the percentage of the polar solvent in your mobile phase. For example, move from 70:30 Hexane/EtOAc to 50:50, or add a small amount of methanol to your DCM (e.g., 1-2%). Methanol is a very powerful polar solvent and can elute even very polar compounds[3].
4. Compound Elutes Too Quickly: The product comes out with the solvent front (Rf ≈ 1).A. Solvent Polarity is Too High: The eluent is too strong, causing the compound to spend all its time in the mobile phase with no retention on the column.A1. Decrease Eluent Polarity: Reduce the percentage of the polar solvent. For example, if you are using 50:50 Hexane/EtOAc, try 80:20 or 90:10. This will increase the compound's affinity for the stationary phase, slowing its movement down the column.
5. Low Recovery/Yield: A significant amount of the product is lost during purification.A. Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted under the chosen conditions.A1. Use a Stronger Eluent for Flushing: After your product has eluted, flush the column with a very polar solvent (e.g., 10-20% Methanol in DCM) to wash out any remaining material. This can help you determine if material was irreversibly stuck.
B. Sample Degradation on Column: As mentioned in Tailing (2B), the compound may be decomposing on the acidic silica.B1. Work Quickly and Consider Alternatives: Do not let the column run for an unnecessarily long time. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or a different purification technique altogether (e.g., preparative HPLC).

References

  • Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. [Link]

  • PubChem. 5-Chloroquinoxalin-2-ol. [Link]

  • Biotage. Which sample solvents work best with normal-phase flash column chromatography?. [Link]

  • ResearchGate. How can I select the solvent system for column chromatography?. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

  • PubChem. 2-Chloroquinoxaline. [Link]

  • ChemSynthesis. 5-chloro-2-quinoxalinol. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloroquinoxalin-5-ol vs. 2-Chloroquinoxalin-6-ol

Executive Summary In the design of kinase inhibitors, antimicrobial agents, and radiolabeled imaging probes, the 2-chloroquinoxaline scaffold serves as a premier building block due to its highly activated C-2 position. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of kinase inhibitors, antimicrobial agents, and radiolabeled imaging probes, the 2-chloroquinoxaline scaffold serves as a premier building block due to its highly activated C-2 position. However, introducing a hydroxyl group to the fused benzene ring fundamentally alters the electronic landscape of the molecule. This guide provides an in-depth mechanistic comparison between 2-chloroquinoxalin-5-ol and 2-chloroquinoxalin-6-ol , demonstrating how a simple positional shift (5-OH vs. 6-OH) dictates massive differences in Nucleophilic Aromatic Substitution (SNAr) reactivity, pKa, and O-alkylation efficiency.

Structural & Electronic Analysis (The "Why")

The reactivity of the C-2 chlorine atom is governed by the ability of the pyrazine nitrogens (N-1 and N-4) to stabilize the anionic SNAr intermediate (the Meisenheimer complex). The position of the hydroxyl group either facilitates or disrupts this stabilization through a combination of resonance (+R), inductive (-I), and steric effects .

The 6-OH Isomer: Resonance Deactivation

In 2-chloroquinoxalin-6-ol , the hydroxyl group is located para to the C-8a bridgehead carbon.

  • Mechanistic Clash: The oxygen lone pair donates electron density (+R effect) through the pi system directly onto N-1 . Because N-1 is adjacent to C-2, it acts as the primary "electron sink" required to accept the negative charge during nucleophilic attack. Pre-filling N-1 with electron density raises the activation energy ( Ea​ ) and severely retards the SNAr reaction.

  • This isomer is often utilized when a stable, less reactive scaffold is required for downstream functionalization, such as in the synthesis of complex radiolabeled diagnostic probes [[1]]([Link]).

The 5-OH Isomer: Peri-Activation and H-Bonding

In 2-chloroquinoxalin-5-ol , the hydroxyl group is located meta to the C-8a bridgehead, preventing direct resonance donation to N-1. More importantly, it occupies the peri position relative to N-4.

  • Intramolecular Hydrogen Bonding: The 5-OH forms a strong intramolecular hydrogen bond with the lone pair of N-4 (O-H···N-4).

  • Dual Activation: This H-bond locks the oxygen's lone pairs, dampening its +R donating ability. Simultaneously, it partially protonates N-4, withdrawing electron density from the pyrazine ring and drastically increasing the electrophilicity at C-2. Consequently, the 5-OH isomer exhibits highly accelerated SNAr kinetics.

SNAr_Mechanism Sub5 2-Chloroquinoxalin-5-ol (Peri H-Bonded) Meis5 Meisenheimer Complex (Stabilized by -I & H-Bond) Sub5->Meis5 + Amine (Fast) Sub6 2-Chloroquinoxalin-6-ol (Para to C-8a) Meis6 Meisenheimer Complex (Destabilized by +R of 6-OH) Sub6->Meis6 + Amine (Slow) Prod5 5-OH Substituted Product (High Yield, Fast) Meis5->Prod5 - Cl⁻ Prod6 6-OH Substituted Product (Lower Yield, Slow) Meis6->Prod6 - Cl⁻

Fig 1. Mechanistic divergence in SNAr pathways for 5-OH and 6-OH quinoxaline isomers.

Comparative Reactivity Profile

The divergent electronic landscapes of these isomers manifest in distinct physicochemical properties and synthetic behaviors.

Property2-Chloroquinoxalin-5-ol2-Chloroquinoxalin-6-olMechanistic Driver
SNAr Reactivity (C-2) High ( krel​≈5−10× )Low ( krel​≈1× )6-OH +R effect deactivates N-1; 5-OH H-bond activates N-4.
Hydroxyl Acidity (pKa) Higher (~9.5)Lower (~8.2)5-OH neutral state is highly stabilized by intramolecular H-bonding.
O-Alkylation Efficiency Low (Requires strong base e.g., NaH)High (Standard K₂CO₃ is sufficient)5-OH is sterically hindered (peri-position) and locked by H-bonding.

Experimental Workflows (The "How")

To objectively validate the performance differences between these two isomers, researchers must employ self-validating experimental systems. Below are the definitive protocols for kinetic profiling and regioselective functionalization.

Protocol 1: Kinetic Evaluation of SNAr via UV-Vis Spectrophotometry

Reactions of chloroquinoxalines with secondary amines (e.g., piperidine) follow pseudo-first-order kinetics when the amine is in large excess, allowing for precise determination of the bimolecular rate constant ( kA​ ) [[2]]([Link]).

Step-by-Step Methodology:

  • Preparation: Prepare a 5.0×10−5 M solution of the chosen 2-chloroquinoxalinol isomer in a 70:30 DMSO/H₂O (v/v) solvent system.

  • Nucleophile Loading: Prepare solutions of piperidine in the same solvent system at varying excess concentrations (e.g., 0.01 M, 0.02 M, 0.05 M).

  • Equilibration: Equilibrate all solutions at 25.0 ± 0.1 °C in a thermostated UV-Vis cell compartment.

  • Initiation: Rapidly mix 2.0 mL of the substrate solution with 2.0 mL of the piperidine solution directly in the cuvette.

  • Monitoring: Track the decay of the substrate's characteristic absorbance peak (typically λmax​ ~320-340 nm) over time. Ensure the presence of tight isosbestic points to confirm the absence of side reactions.

  • Self-Validation (Data Processing): Plot ln(At​−A∞​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Next, plot kobs​ against the [Piperidine] concentrations. A strictly linear fit validates the SNAr mechanism, and the slope yields the true second-order rate constant ( kA​ ).

Workflow Prep Substrate Preparation (DMSO/H2O) React Amine Addition (Pseudo-1st Order) Prep->React Monitor UV-Vis Monitoring (Isosbestic Points) React->Monitor Analyze Kinetic Analysis (k_obs & k_A) Monitor->Analyze

Fig 2. Self-validating UV-Vis workflow for SNAr kinetic profiling.

Protocol 2: Regioselective O-Alkylation

Because the 5-OH isomer is locked in a hydrogen bond and sterically shielded by the adjacent pyrazine ring, standard alkylation conditions will fail or result in competitive SNAr at C-2.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 mmol of the 2-chloroquinoxalinol isomer in 5.0 mL of anhydrous DMF under an inert argon atmosphere.

  • Base Selection (Critical Causality Step):

    • For 6-OH: Add 1.5 mmol of anhydrous K₂CO₃. The unhindered, more acidic 6-OH readily forms the phenoxide.

    • For 5-OH: Add 1.2 mmol of NaH (60% dispersion in mineral oil) at 0 °C. The strong base is mandatory to irreversibly break the intramolecular H-bond and force deprotonation.

  • Activation: Stir the mixture for 30 minutes to ensure complete phenoxide generation.

  • Electrophile Addition: Add 1.2 mmol of benzyl bromide dropwise.

  • Reaction Conditions: Stir at room temperature for 4 hours (for 6-OH) or heat to 50 °C for 8 hours (for 5-OH) to overcome peri-steric hindrance.

  • Workup: Quench carefully with ice water, extract with ethyl acetate ( 3×15 mL), wash the organic layer with brine, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Patel, R. D. (1992). Aromatic Nucleophilic Substitution Reactions of 2-Chloroquinoxaline with Anilines in Ethanol. International Journal of Chemical Kinetics, 24(6), 541-544.

  • Al-Haj, M. et al. (2019). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. ResearchGate.

  • Watanabe, H. et al. (2017). Synthesis and biological evaluation of novel technetium-99m-labeled phenylquinoxaline derivatives as single photon emission computed tomography imaging probes targeting β-amyloid plaques in Alzheimer's disease. RSC Advances, 7, 20582–20590.

Sources

Comparative

A Comparative Guide to the Structural and Reactive Isomers: 2-Chloroquinoxalin-5-ol vs. 3-Chloroquinoxalin-5-ol

Abstract The quinoxaline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities.[1] The strategic functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities.[1] The strategic functionalization of this ring system is paramount for modulating physicochemical properties and biological targets. This guide provides an in-depth comparative analysis of two structurally isomeric building blocks: 2-Chloroquinoxalin-5-ol and 3-chloroquinoxalin-5-ol. In the absence of direct comparative experimental studies, this document synthesizes information from analogous systems and foundational organic chemistry principles to predict and rationalize the distinct structural, spectroscopic, and reactive properties of these isomers. We will explore their synthesis, delve into a predicted spectroscopic analysis, and, most critically, compare their anticipated reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting an isomeric scaffold for their synthetic campaigns.

Structural and Electronic Analysis: The Decisive Role of Isomerism

The fundamental difference between 2-Chloroquinoxalin-5-ol and 3-chloroquinoxalin-5-ol lies in the relative positions of the chloro and hydroxyl substituents. This seemingly minor positional change has profound implications for the electronic landscape of the entire molecule, dictating its reactivity and spectroscopic signature.

The quinoxaline ring system is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms in the pyrazine ring. This deficiency is key to the reactivity of chloro-substituents at the C2 and C3 positions.[2] The substituents—a chloro group (-Cl) and a hydroxyl group (-OH)—further modulate this electronic environment.

  • Hydroxyl Group (-OH): Acts as a strong electron-donating group (EDG) through resonance (+R effect) by donating a lone pair of electrons into the aromatic system. It is also weakly electron-withdrawing through induction (-I effect) due to oxygen's electronegativity.

  • Chloro Group (-Cl): Acts as a strong electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+R effect).

The interplay of these effects is isomer-dependent and is the primary driver of the differences explored in this guide.

Figure 1: Chemical structures of the two isomers. Note the differing position of the chlorine atom on the pyrazine ring.

Synthetic Strategies: Building the Isomeric Scaffolds

The synthesis of these isomers logically starts from appropriately substituted o-phenylenediamine precursors. The most common and versatile method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] For the target molecules, which are quinoxalin-2-ols (or their quinoxalin-2(1H)-one tautomers), the ideal reaction partner is glyoxylic acid.[5]

General Synthesis Workflow

The synthesis can be envisioned as a two-step process:

  • Condensation: Reaction of a substituted o-phenylenediamine with glyoxylic acid to form the corresponding quinoxalin-2-ol.

  • Chlorination: Conversion of the quinoxalin-2-ol to the chloroquinoxaline using a chlorinating agent like phosphorus oxychloride (POCl₃).[6]

synthesis_workflow_revised cluster_synthesis General Synthetic Route start Substituted o-Phenylenediamine step1 Step 1: Condensation Reaction start->step1 dicarbonyl Glyoxylic Acid dicarbonyl->step1 intermediate Hydroxyquinoxaline Intermediate step1->intermediate Forms quinoxalin-ol ring step2 Step 2: Chlorination product Target Chloro-hydroxy- quinoxaline Isomer step2->product intermediate->step2 Reagent: POCl₃, SOCl₂

Figure 2: General workflow for the synthesis of chloro-hydroxy-quinoxaline isomers.

Detailed Experimental Protocol (General Method)

This protocol describes a representative procedure for the synthesis of a chloro-hydroxy-quinoxaline, which must be adapted based on the specific starting materials for each isomer.

Step 1: Synthesis of 5-Chloroquinoxalin-2-ol (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-4-chlorophenol (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: To this stirred suspension, add a solution of glyoxylic acid monohydrate (1.1 eq) in water dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to yield the quinoxalin-2-ol intermediate. The product can be used in the next step without further purification if TLC shows high purity.

Step 2: Chlorination to 2-Chloroquinoxalin-5-ol

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the 5-chloroquinoxalin-2-ol intermediate (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at 0 °C (ice bath). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Slowly warm the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final 2-chloroquinoxalin-5-ol.

Self-Validation: The identity and purity of the synthesized compounds at each step must be confirmed by analytical techniques such as NMR spectroscopy, Mass Spectrometry (MS), and melting point determination.

Comparative Spectroscopic Analysis (Predicted)

Predicted ¹H NMR Spectra

The ¹H NMR spectra of both isomers will show signals in the aromatic region (typically 7.0-9.0 ppm) and a broad singlet for the phenolic -OH proton. The key differences will arise from the electronic influence of the -OH and -Cl groups on the protons of the benzenoid ring.

  • 2-Chloroquinoxalin-5-ol: The -OH group at C5 will strongly shield the ortho proton (H6) and the para proton (H7), causing them to appear at a relatively higher field (lower ppm). The H8 proton, being meta to the -OH group, will be less affected.

  • 3-Chloroquinoxalin-5-ol: The electronic environment of the benzenoid ring protons (H6, H7, H8) will be identical to that in the 2-chloro isomer. The primary difference will be the signal for the proton on the pyrazine ring. In the 2-chloro isomer, this is H3. In the 3-chloro isomer, this is H2. The proton at C2 is generally more deshielded than the proton at C3 due to the proximity of two nitrogen atoms. Therefore, the H2 singlet in 3-chloroquinoxalin-5-ol is predicted to be downfield compared to the H3 singlet in 2-chloroquinoxalin-5-ol.

Predicted ¹³C NMR Spectra

The ¹³C NMR spectra will also show distinct differences, particularly for the carbons in the pyrazine ring and the benzenoid ring.

  • C2 and C3: In 2-Chloroquinoxalin-5-ol, C2 will be directly attached to the electronegative chlorine atom, causing a significant downfield shift. C3 will be at a more upfield position. In 3-chloroquinoxalin-5-ol, the situation is reversed, with C3 being significantly deshielded.

  • Benzenoid Ring Carbons: The electron-donating -OH group at C5 will cause a notable upfield (shielding) effect on the ortho (C6) and para (C7) carbons, and a smaller effect on the meta carbon (C8). The carbon bearing the hydroxyl group (C5) will be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Position 2-Chloroquinoxalin-5-ol (Predicted) 3-Chloroquinoxalin-5-ol (Predicted) Rationale for Difference
H2 ---~8.9 - 9.1 (s)H2 is more deshielded than H3.
H3 ~8.7 - 8.9 (s)---
H6 ~7.2 - 7.4 (d)~7.2 - 7.4 (d)Shielded by ortho -OH group.
H7 ~7.5 - 7.7 (t)~7.5 - 7.7 (t)Shielded by para -OH group.
H8 ~7.8 - 8.0 (d)~7.8 - 8.0 (d)Less affected (meta to -OH).
C2 ~148 - 152~143 - 146C-Cl bond deshields C2.
C3 ~142 - 145~149 - 153C-Cl bond deshields C3.
C4a ~138 - 141~138 - 141Bridgehead carbon.
C5 ~155 - 158~155 - 158Deshielded by attached -OH.
C6 ~115 - 118~115 - 118Shielded by ortho -OH.
C7 ~125 - 128~125 - 128Shielded by para -OH.
C8 ~120 - 123~120 - 123
C8a ~139 - 142~139 - 142Bridgehead carbon.

Note: These are estimated values. Actual experimental values may vary. The predictions are based on data from quinoxaline, 2-chloroquinoxaline, and 5-hydroxyquinoline.[8][9][10]

Comparative Chemical Reactivity: A Tale of Two Electrophiles

The most significant practical difference between the two isomers is their reactivity towards nucleophiles, specifically in Nucleophilic Aromatic Substitution (SNAr) reactions. The chloro-substituent at either C2 or C3 is activated towards displacement by the electron-withdrawing pyrazine ring.[2][11] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.

The Mechanism and Influence of Substituents

SNAr_Mechanism cluster_legend SNAr Mechanism Start Chloroquinoxaline TS1 Transition State 1 Start->TS1 Nu⁻ attacks C-Cl Intermediate Meisenheimer Complex (Stabilized by N atoms) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Cl⁻ leaves Product Substituted Quinoxaline TS2->Product key Key: Nu⁻ = Nucleophile

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Validation

Comparative efficacy of 2-Chloroquinoxalin-5-ol based compounds in vitro

An in-depth technical analysis of the 2-chloroquinoxalin-5-ol scaffold reveals its emergence as a highly versatile and privileged pharmacophore in modern drug discovery. By combining the bioisosteric properties of the qu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 2-chloroquinoxalin-5-ol scaffold reveals its emergence as a highly versatile and privileged pharmacophore in modern drug discovery. By combining the bioisosteric properties of the quinoxaline bicyclic core with the specific reactivity of a 2-position chlorine and the hydrogen-bonding capacity of a 5-position hydroxyl (or alkoxy) group, this scaffold offers unprecedented opportunities for precise target engagement across oncology, immunology, and virology.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the in vitro efficacy of 2-chloroquinoxalin-5-ol derivatives against standard-of-care alternatives. We will dissect the mechanistic rationale behind their performance and provide self-validating experimental protocols to ensure reproducible integration into your drug development pipelines.

Mechanistic Rationale: Why the 2-Chloroquinoxalin-5-ol Scaffold?

The structural architecture of 2-chloroquinoxalin-5-ol derivatives dictates their biological efficacy through three primary mechanisms:

  • Bioisosteric Enzyme Pocket Occupation: The quinoxaline core acts as a bioisostere for quinazoline and natural purines. In oncology, this bicyclic structure perfectly occupies the narrow tubular pocket of Histone Deacetylases (HDACs), proving superior to many co-crystallized inhibitors[1].

  • Zinc-Binding and Hydrogen Bonding: The nitrogen atoms in the quinoxaline ring, alongside the 5-position oxygen, serve as critical hydrogen-bond acceptors. In epigenetic targets, one of these nitrogens acts directly as a zinc-binding region, conferring potent HDAC inhibitory activity[1]. In immunological targets, these heteroatoms enhance hydrogen bonding with the FPR2/ALX receptor, driving the resolution of inflammation[2].

  • Hydrophobic Engagement via the Chloro Group: The 2-chloro functional group is not merely a synthetic handle for nucleophilic substitution; it actively engages in hydrophobic interactions. For instance, in antiviral applications, the chloro group specifically interacts with the N-terminal RNA-binding domain (NTD) of the SARS-CoV-2 nucleocapsid protein, effectively impeding viral RNA association[3].

Comparative In Vitro Efficacy Profiles

To objectively assess the performance of these derivatives, we must benchmark them against established reference compounds across distinct therapeutic domains. The table below summarizes the quantitative in vitro data.

Table 1: In Vitro Efficacy Comparison of Quinoxaline Derivatives vs. Reference Compounds

Therapeutic TargetQuinoxaline Derivative (Lead)Reference CompoundIn Vitro Efficacy MetricKey Finding
HDAC 1/4/6 (Hepatocellular Carcinoma)Compound 6c(2-chloroquinoxaline derivative)SAHA (Suberoylanilide hydroxamic acid)IC50: 1.53 µM (HepG-2)vs 0.86 µM (SAHA)Achieved characteristic cell cycle arrest at G0/G1 and S phases, significantly upregulating Bax and downregulating Bcl-2[1].
FPR2/ALX (Inflammation Resolution)Compound (R)-6(AT-02-CT)Native LXA4 / Naproxen NF-κB Activity AttenuationSignificantly attenuated LPS- and TNF-α-induced NF-κB activity in monocytes, demonstrating enhanced potency over native LXA4[2].
SARS-CoV-2 N-protein (Viral Replication)3-alkynyl substituted 2-chloroquinoxalineStandard RNA-binding probes >20% reduction in RNA-binding abilityThe chloro group drives hydrophobic interactions with the NTD, successfully impeding viral RNA association in vitro[3].

Pathway Visualization: Epigenetic Modulation

To understand the downstream effects of HDAC inhibition by these compounds, we must map the signaling cascade. The hyperacetylation of chromatin directly alters the transcription of apoptotic regulators.

Pathway Cpd 2-Chloroquinoxalin-5-ol Derivative HDAC HDAC 1, 4, 6 Inhibition Cpd->HDAC Binds Zinc Pocket Chromatin Chromatin Remodeling (Hyperacetylation) HDAC->Chromatin Epigenetic Shift Bax Upregulation of Bax (Pro-apoptotic) Chromatin->Bax Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) Chromatin->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Promotes Bcl2->Mito Inhibits (Blocked) Caspase Caspase Cascade Activation Mito->Caspase Cytochrome c release Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Apoptotic signaling pathway modulated by quinoxaline-based HDAC inhibitors in cancer cells.

Standardized Experimental Protocol: Cytotoxicity & Target Engagement

A protocol is only as reliable as its internal controls. The following methodology outlines a self-validating system for assessing the in vitro efficacy of quinoxaline derivatives, ensuring that observed phenotypes are directly linked to target engagement rather than experimental artifacts.

Workflow Step1 Cell Seeding (HepG-2) Step2 Compound Treatment (0.1 - 100 µM) Step1->Step2 Step3 Incubation (48 Hours, 37°C) Step2->Step3 Step4 MTT Reagent Addition Step3->Step4 Step5 Formazan Solubilization Step4->Step5 Step6 Absorbance Reading (570 nm) Step5->Step6

Standardized in vitro cytotoxicity workflow using the MTT assay for quinoxaline derivatives.

Phase 1: Cell Culture and Seeding
  • Action: Seed HepG-2 and HuH-7 cells at a density of 1×104 cells/well in 96-well microtiter plates using DMEM supplemented with 10% FBS.

  • Causality: HepG-2 and HuH-7 lines are selected because they serve as robust, clinically relevant models for hepatocellular carcinoma with documented overexpression of HDACs 1, 4, and 6[1]. The specific seeding density ensures the cells remain in the exponential (logarithmic) growth phase throughout the 48-hour treatment window, preventing confluence-induced growth arrest from skewing viability data.

Phase 2: Compound Treatment and System Validation
  • Action: Treat the cells with serial dilutions of the 2-chloroquinoxalin-5-ol derivative (ranging from 0.1 µM to 100 µM). Crucially, include SAHA (Suberoylanilide hydroxamic acid) as a positive control and 0.1% DMSO as a vehicle (negative) control.

  • Causality: This step establishes the self-validating nature of the assay. The inclusion of SAHA validates the assay's sensitivity to established, FDA-approved HDAC inhibitors[1]. Restricting the final DMSO concentration to <0.1% guarantees the prevention of solvent-induced cytotoxicity, ensuring that any observed decline in cell viability is strictly compound-mediated.

Phase 3: Viability Assessment via MTT
  • Action: Following a 48-hour incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours, carefully aspirate the media, and solubilize the resulting formazan crystals in 150 µL of pure DMSO. Read the absorbance at 570 nm using a microplate reader.

  • Causality: A 48-hour incubation is mandatory; it provides sufficient time for the epigenetic modulation (HDAC inhibition) to alter gene expression and translate into phenotypic apoptosis[1]. The MTT assay specifically measures mitochondrial reductase activity, which provides a direct, quantifiable correlation to the number of metabolically active cells, allowing for precise IC50 calculations via non-linear regression.

Phase 4: Fluorometric Epigenetic Validation (Cell-Free)
  • Action: To confirm the mechanism of action, incubate the lead compound with recombinant HDAC1/4/6 enzymes and a fluorogenic peptide substrate in a cell-free buffer system. Measure fluorescence (Excitation 360 nm / Emission 460 nm).

  • Causality: While the MTT assay confirms phenotypic cytotoxicity, the cell-free fluorometric assay isolates the biochemical mechanism. If the quinoxaline derivative successfully binds the zinc pocket of the HDAC enzyme, it physically prevents the deacetylation and subsequent enzymatic cleavage of the fluorophore, resulting in a measurable, dose-dependent decrease in fluorescence[1].

References

  • Ma, C., Taghour, M. S., Belal, A., Mehany, A. B. M., Mostafa, N., Nabeeh, A., Eissa, I. H., & Al-Karmalawy, A. A. (2021). "Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies." Frontiers in Chemistry, 9, 725135.[Link]

  • de Gaetano, M., Tighe, C., Gahan, K., Zanetti, A., Chen, J., Newson, J., Cacace, A., Marai, M., et al. (2021). "Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms)." Journal of Medicinal Chemistry, 64(13), 9193-9216.[Link]

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens." RSC Advances, 14.[Link]

Sources

Comparative

LC-MS/MS validation protocols for detecting 2-Chloroquinoxalin-5-ol in plasma

An In-Depth Guide to LC-MS/MS Validation Protocols for the Quantification of 2-Chloroquinoxalin-5-ol in Plasma This guide provides a comprehensive comparison of bioanalytical method validation protocols for the quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to LC-MS/MS Validation Protocols for the Quantification of 2-Chloroquinoxalin-5-ol in Plasma

This guide provides a comprehensive comparison of bioanalytical method validation protocols for the quantification of 2-Chloroquinoxalin-5-ol in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating analytical system. Our approach is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The "Why" of Rigorous Validation

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] 2-Chloroquinoxalin-5-ol, a heterocyclic compound of interest in pharmaceutical development, requires a highly selective and sensitive bioanalytical method to ensure reliable data for regulatory submissions.[3] LC-MS/MS has become the gold standard for this purpose due to its superior specificity and sensitivity compared to other techniques like immunoassays.[4]

However, the power of LC-MS/MS can only be harnessed through a meticulous validation process. Method validation demonstrates that a bioanalytical method is suitable for its intended purpose, ensuring the integrity and reliability of the data generated.[2][5] This guide will compare three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and detail the validation parameters required to establish a compliant and trustworthy method.

For the purpose of this guide, we will focus on 5-Chloroquinoxalin-2-ol (a common isomer, PubChem CID: 10678954), with a molecular formula of C₈H₅ClN₂O and a molecular weight of 180.59 g/mol .[6] The principles and protocols discussed are directly applicable to 2-Chloroquinoxalin-5-ol and similar small molecules.

The Foundation: Sample Preparation Strategy

The primary goal of sample preparation is to isolate the analyte of interest from the complex plasma matrix, which contains proteins, salts, lipids, and other endogenous components that can interfere with analysis.[7] The choice of extraction method is a critical decision that impacts method sensitivity, reproducibility, and the extent of matrix effects.

dot

Sample_Preparation_Workflows cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) PPT_Start Plasma Sample PPT_Add Add Crash Solvent (e.g., Acetonitrile) PPT_Start->PPT_Add PPT_Vortex Vortex to Mix PPT_Add->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_End Inject into LC-MS/MS PPT_Supernatant->PPT_End LLE_Start Plasma Sample LLE_Add Add Immiscible Organic Solvent LLE_Start->LLE_Add LLE_Vortex Vortex to Extract LLE_Add->LLE_Vortex LLE_Centrifuge Centrifuge for Phase Separation LLE_Vortex->LLE_Centrifuge LLE_Collect Collect Organic Layer LLE_Centrifuge->LLE_Collect LLE_Evaporate Evaporate to Dryness LLE_Collect->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_End Inject into LC-MS/MS LLE_Reconstitute->LLE_End SPE_Start Plasma Sample SPE_Load Load Sample SPE_Start->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash to Remove Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Evaporate Evaporate to Dryness SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute SPE_Evaporate->SPE_Reconstitute SPE_End Inject into LC-MS/MS SPE_Reconstitute->SPE_End

Caption: Comparative workflows for three common plasma sample preparation techniques.

Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) An organic solvent is added to precipitate proteins, which are then removed by centrifugation.[7][8]Fast, simple, inexpensive, high-throughput.Non-selective, high risk of matrix effects, potential for analyte loss due to co-precipitation.[4]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous plasma and an immiscible organic solvent based on differential solubility.[7]Cleaner extracts than PPT, concentrates the analyte.More labor-intensive, requires solvent optimization, can be difficult to automate.[9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; the purified analyte is then eluted.[7][10]Provides the cleanest extracts, high analyte concentration, highly selective, easily automated.Most expensive, requires significant method development.[4]
Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (IS). Causality: Acetonitrile is an effective protein precipitating agent. Using a 3:1 solvent-to-plasma ratio ensures efficient protein removal.[8]

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C. Causality: High-speed centrifugation pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Carefully transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of plasma sample into a glass tube.

  • Add 10 µL of internal standard solution.

  • Add 600 µL of ethyl acetate. Causality: Ethyl acetate is a common solvent for extracting moderately polar compounds like 2-Chloroquinoxalin-5-ol from an aqueous matrix.

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.[11]

Protocol 3: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Causality: Conditioning wets the sorbent and activates it to ensure proper retention of the analyte.

  • Load 100 µL of plasma sample (pre-treated with 100 µL of 4% phosphoric acid) onto the cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. Causality: The wash steps remove polar and non-polar interferences without eluting the analyte.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for analysis.[10][12]

LC-MS/MS Method Parameters

The following parameters serve as a robust starting point for method development. Optimization is crucial for achieving the desired sensitivity and selectivity.

ParameterRecommended ConditionRationale
LC Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
Flow Rate 0.4 mL/minA typical flow rate for analytical-scale columns, balancing speed and efficiency.
Gradient 5% B to 95% B over 3 minutesA generic gradient suitable for initial development, allowing for elution of a wide range of compounds.
Injection Volume 5 µLA small volume minimizes potential matrix effects and column overload.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar molecules. The nitrogen atoms in the quinoxaline ring are readily protonated.
MRM Transitions Analyte: 181.1 -> 127.1; IS: (Analyte-specific)Hypothetical: The precursor ion (181.1) corresponds to [M+H]⁺. The product ion (127.1) could correspond to the loss of HCN and Cl. An ideal IS is a stable isotope-labeled version of the analyte.

The Core Directive: Bioanalytical Method Validation

A full method validation must be performed to demonstrate that the assay is reliable for its intended purpose.[5] The process follows the guidelines set by the FDA and EMA.[13][14]

dot

Validation_Workflow cluster_params Validation Parameters Dev Method Development (Optimization of LC & MS) FullVal Full Validation Dev->FullVal Select Selectivity & Specificity FullVal->Select CalCurve Calibration Curve & Linearity FullVal->CalCurve LLOQ LLOQ FullVal->LLOQ AccP Accuracy & Precision FullVal->AccP Recov Recovery FullVal->Recov Matrix Matrix Effect FullVal->Matrix Stab Stability FullVal->Stab Dilution Dilution Integrity FullVal->Dilution Apply Application to Study Samples Select->Apply CalCurve->Apply LLOQ->Apply AccP->Apply Recov->Apply Matrix->Apply Stab->Apply Dilution->Apply ISR Incurred Sample Reanalysis (ISR) Apply->ISR

Caption: A structured workflow for bioanalytical method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their internationally harmonized acceptance criteria.[2][13][15]

ParameterPurposeKey Protocol StepsAcceptance Criteria
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components.Analyze ≥6 blank plasma lots. Check for interfering peaks at the retention time of the analyte and IS.Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.Prepare a calibration curve with a blank, a zero standard, and 6-8 non-zero standards. Analyze in ≥3 runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyze ≥5 replicates at the proposed LLOQ concentration.Signal-to-noise ratio >5. Accuracy within ±20% of nominal. Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision).Analyze ≥5 replicates of QC samples (Low, Mid, High, LLOQ) in ≥3 separate runs (inter-day) and one run (intra-day).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[12][16]
Recovery To assess the efficiency of the extraction process.Compare the peak area of an analyte from an extracted sample to the peak area of a post-extraction spiked sample at the same concentration.Recovery should be consistent and reproducible, though no specific % is mandated.
Matrix Effect To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.Compare the peak area of a post-extraction spiked sample to a neat solution of the analyte. Test in ≥6 different lots of plasma.The IS-normalized matrix factor CV should be ≤15%.[17]
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis).Analyze QC samples after exposure to various conditions: Freeze-thaw cycles (≥3), bench-top (room temp), long-term storage (-70°C), post-preparative (autosampler).Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples.
Comparative Performance Data (Hypothetical)

The following table presents hypothetical validation data to illustrate the expected performance differences between the three extraction methods.

Validation ParameterPPT MethodLLE MethodSPE Method
LLOQ 1.0 ng/mL0.5 ng/mL0.1 ng/mL
Accuracy (% Bias) -10.5% to +8.2%-5.1% to +4.5%-3.2% to +2.8%
Precision (% CV) < 12%< 8%< 5%
Recovery (%) > 90%75 - 85%> 95%
Matrix Effect (IS-Normalized CV%) 14.5%7.8%3.5%
Overall Assessment Fast but prone to variability and matrix effects. Suitable for early discovery.Good balance of cleanliness and recovery. A solid choice for many applications.Highest quality data with minimal matrix effects. Ideal for late-stage development and clinical trials.

Conclusion and Recommendations

The validation of an LC-MS/MS method for quantifying 2-Chloroquinoxalin-5-ol in plasma is a multi-faceted process that demands scientific rigor and adherence to regulatory standards. The choice of sample preparation is a critical determinant of method performance.

  • Protein Precipitation offers a rapid, high-throughput solution suitable for early-stage research where speed is prioritized over ultimate sensitivity and data quality.

  • Liquid-Liquid Extraction provides a significant improvement in sample cleanliness, reducing matrix effects and improving reproducibility. It represents a cost-effective and reliable option for many preclinical and clinical applications.

  • Solid-Phase Extraction stands as the premier technique for achieving the lowest detection limits and the highest data quality by minimizing matrix interference.[4] It is the recommended approach for pivotal studies requiring maximum robustness and reliability.

Ultimately, the selected method must be fully validated according to the parameters detailed in this guide to ensure that the generated data is accurate, reproducible, and defensible for regulatory review. This commitment to quality is fundamental to the successful progression of any drug development program.

References

  • Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies - Arabian Journal of Chemistry. (2019). Arabian Journal of Chemistry. [Link]

  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015). European Medicines Agency. [Link]

  • 5-Chloroquinoxalin-2-ol | C8H5ClN2O | CID 10678954 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed. (2021). National Center for Biotechnology Information. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Resolian. [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011). European Medicines Agency. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. (n.d.). European Medicines Agency. [Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin - eScholarship. (2021). eScholarship, University of California. [Link]

  • 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research | myadlm.org. (2025). ADLM. [Link]

  • 2-chloroquinolin-5-ol — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ECA Academy. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - MDPI. (2022). MDPI. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). U.S. Department of Health and Human Services. [Link]

  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • FDA News: Issue 21-1, November 2022 - ASCPT. (2022). American Society for Clinical Pharmacology & Therapeutics. [Link]

  • 2-Chloroquinolin-6-ol | C9H6ClNO | CID 22132577 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. (n.d.). LCGC International. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). SlideShare. [Link]

Sources

Validation

A Technical Guide to the Regioselectivity of 2-Chloroquinoxalin-5-ol in Electrophilic Aromatic Substitution

This guide provides an in-depth evaluation of the regioselectivity of 2-chloroquinoxalin-5-ol in electrophilic aromatic substitution reactions. Designed for researchers, medicinal chemists, and professionals in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth evaluation of the regioselectivity of 2-chloroquinoxalin-5-ol in electrophilic aromatic substitution reactions. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with comparative data from analogous quinoxaline systems to predict the reactivity and positional selectivity of this important heterocyclic scaffold. By understanding the interplay of substituent effects, researchers can better strategize the synthesis of novel quinoxaline derivatives with therapeutic potential.

Introduction: The Strategic Importance of Regioselectivity in Quinoxaline Chemistry

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The biological activity of these derivatives is profoundly influenced by the nature and, critically, the position of substituents on the quinoxaline core. Therefore, controlling the regioselectivity of chemical transformations is paramount in the rational design of new therapeutic agents.

This guide focuses on 2-chloroquinoxalin-5-ol, a derivative bearing both an electron-withdrawing group on the pyrazine ring and a potent electron-donating group on the benzene ring. We will dissect the electronic factors governing its reactivity towards electrophiles and provide a comparative analysis against unsubstituted quinoxaline and related derivatives to offer a predictive framework for its functionalization.

Theoretical Analysis: Unraveling the Directing Effects in 2-Chloroquinoxalin-5-ol

The outcome of electrophilic aromatic substitution on a substituted ring system is determined by the electronic effects of the incumbent substituents. In 2-chloroquinoxalin-5-ol, the directing influence is a result of the interplay between the quinoxaline nucleus itself, the hydroxyl group at the C5 position, and the chloro group at the C2 position.

The Quinoxaline Nucleus: A Deactivated System

The pyrazine ring within the quinoxaline scaffold is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the entire heterocyclic system towards electrophilic attack compared to naphthalene. Consequently, electrophilic substitution on unsubstituted quinoxaline requires forcing conditions and typically occurs on the more electron-rich benzene ring, primarily at the C5 and C8 positions.[3][4]

The Hydroxyl Group (-OH) at C5: A Powerful Activating Director

The hydroxyl group at the C5 position is a strongly activating, ortho, para-directing group. Its influence is dominated by a powerful positive resonance (+R) effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring. This significantly increases the electron density at the positions ortho (C6) and para (C8) to the hydroxyl group, making them highly susceptible to electrophilic attack. This activating resonance effect far outweighs the group's modest deactivating inductive (-I) effect.

The Chloro Group (-Cl) at C2: A Deactivating Influence

The chlorine atom at the C2 position of the pyrazine ring exerts a strong electron-withdrawing inductive (-I) effect. This effect further deactivates the already electron-poor pyrazine ring and has a net deactivating influence on the entire quinoxaline system. However, its impact on the regioselectivity of substitution on the distal benzene ring is minimal compared to the potent directing power of the C5-hydroxyl group.

Predicted Regioselectivity for 2-Chloroquinoxalin-5-ol

In 2-chloroquinoxalin-5-ol, these effects converge. The powerful activating and directing effect of the C5-hydroxyl group is the dominant factor. It will strongly direct incoming electrophiles to the C6 and C8 positions. The deactivating nature of the pyrazine ring and the C2-chloro substituent will serve to moderate the overall reactivity, but they are not expected to alter the regiochemical outcome dictated by the hydroxyl group. Therefore, electrophilic aromatic substitution on 2-chloroquinoxalin-5-ol is predicted to yield a mixture of 6- and 8-substituted products, with the substitution occurring much more readily than on unsubstituted quinoxaline.

Caption: Predicted directing effects in 2-chloroquinoxalin-5-ol.

Comparative Analysis of Regioselectivity

To substantiate our prediction, we will compare the expected reactivity of 2-chloroquinoxalin-5-ol with that of unsubstituted quinoxaline and its constituent-substituted analogues.

CompoundKey Substituent(s)Reactivity towards E⁺Predicted/Known Regioselectivity
Quinoxaline NoneLow (requires forcing conditions)C5 and C8 positions[3]
Quinoxalin-5-ol C5-OHHighC6 and C8 positions (by analogy)
2-Chloroquinoxaline C2-ClVery LowC5 and C8 positions, but less reactive
2-Chloroquinoxalin-5-ol C2-Cl, C5-OHModerate to HighC6 and C8 positions (predicted)

Case 1: Unsubstituted Quinoxaline Nitration of quinoxaline with a mixture of nitric and sulfuric acid under harsh conditions yields a mixture of 5-nitroquinoxaline and 5,7-dinitroquinoxaline.[3] This confirms that the benzene ring is the site of substitution and that the C5/C8 positions are the most reactive in the unsubstituted system.

Case 2: Quinoxalin-5-ol (Analogous System) While direct experimental data on quinoxalin-5-ol is scarce, the behavior of other hydroxyl-substituted heterocycles, such as 8-hydroxyquinoline, is well-documented. Nitration of 8-hydroxyquinoline readily yields 5,7-dinitro-8-hydroxyquinoline, demonstrating the powerful ortho- and para-directing nature of the hydroxyl group.[5] By analogy, we can confidently predict that the hydroxyl group in quinoxalin-5-ol would similarly direct electrophiles to the C6 and C8 positions.

Case 3: 2-Chloroquinoxaline The presence of a chloro group on the pyrazine ring is known to deactivate the molecule towards electrophilic attack. However, substitution would still be expected to occur on the benzene ring at the C5 and C8 positions, albeit at a much slower rate than for unsubstituted quinoxaline.

Case 4: 2-Chloroquinoxalin-5-ol (Predicted Outcome) Synthesizing the above observations, 2-chloroquinoxalin-5-ol represents a system where the powerful activating and directing effects of the C5-hydroxyl group dominate. This will facilitate electrophilic substitution under milder conditions compared to the parent quinoxaline and will direct the incoming electrophile to the C6 and C8 positions. The C2-chloro group's primary role will be a modest reduction in overall reactivity rather than an alteration of the regiochemical outcome.

Representative Experimental Protocols

The following are generalized protocols for nitration and bromination, adapted for an activated heterocyclic system like 2-chloroquinoxalin-5-ol. These protocols serve as a starting point and would require optimization for this specific substrate.

Protocol for Nitration

This protocol uses milder conditions suitable for an activated aromatic ring, aiming to achieve mono-nitration and avoid over-reaction or degradation.

G start Start: Dissolve 2-chloroquinoxalin-5-ol in concentrated H₂SO₄ cool Cool solution to 0-5 °C in an ice bath start->cool add_hno3 Add dropwise a solution of HNO₃ in H₂SO₄ (Maintain temp < 10 °C) cool->add_hno3 stir Stir at 0-5 °C for 1-2 hours add_hno3->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor monitor->stir Incomplete workup Pour reaction mixture onto crushed ice monitor->workup Reaction complete precipitate Collect precipitate by filtration workup->precipitate wash Wash precipitate with cold water until neutral precipitate->wash dry Dry the product under vacuum wash->dry end End: Purify by recrystallization or column chromatography dry->end

Caption: Experimental workflow for the nitration of 2-chloroquinoxalin-5-ol.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 2-chloroquinoxalin-5-ol in a minimal amount of concentrated sulfuric acid at room temperature.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Reagent Addition: Slowly add a pre-cooled mixture of 1.1 equivalents of nitric acid in concentrated sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a beaker of crushed ice with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with copious amounts of cold water until the filtrate is neutral, then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Causality Behind Experimental Choices:

  • Milder Conditions (0-5 °C): The activated nature of the ring due to the -OH group necessitates lower temperatures to control the reaction rate, prevent dinitration, and minimize oxidative side reactions.

  • Sulfuric Acid as Solvent: Serves to protonate the quinoxaline nitrogens, which deactivates the pyrazine ring, and also acts as a medium for the formation of the nitronium ion (NO₂⁺).

Protocol for Bromination

This protocol uses molecular bromine in a less polar solvent, which is a common method for the halogenation of activated aromatic systems.

G start Start: Dissolve 2-chloroquinoxalin-5-ol in acetic acid or CH₂Cl₂ cool Cool solution to 0 °C start->cool add_br2 Add dropwise a solution of Br₂ (1.1 eq) in the same solvent cool->add_br2 warm Allow reaction to warm to room temperature and stir for 2-4 hours add_br2->warm monitor Monitor reaction progress by TLC or LC-MS warm->monitor monitor->warm Incomplete quench Quench with aqueous sodium thiosulfate solution to remove excess Br₂ monitor->quench Reaction complete extract Extract product with an organic solvent (e.g., DCM) quench->extract wash Wash organic layer with NaHCO₃ (aq) and brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate under reduced pressure wash->dry end End: Purify by recrystallization or column chromatography dry->end

Caption: Experimental workflow for the bromination of 2-chloroquinoxalin-5-ol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 2-chloroquinoxalin-5-ol in a suitable solvent such as glacial acetic acid or dichloromethane in a flask protected from light.

  • Reagent Addition: At 0 °C, add a solution of 1.1 equivalents of molecular bromine in the same solvent dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's completion via TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Work-up: If using an organic solvent, wash the mixture with saturated aqueous sodium bicarbonate and then brine. If using acetic acid, dilute with water and extract the product with an organic solvent like dichloromethane.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Molecular Bromine: A standard and effective electrophilic brominating agent.

  • Acetic Acid/DCM as Solvent: These solvents are effective for this type of reaction; acetic acid can also help to catalyze the reaction slightly. The choice depends on the substrate's solubility.

  • Quenching with Sodium Thiosulfate: This is a standard and reliable method for safely destroying excess bromine.

Conclusion

Based on a thorough analysis of electronic effects and comparison with analogous heterocyclic systems, this guide predicts that the electrophilic aromatic substitution of 2-chloroquinoxalin-5-ol will be a highly regioselective process. The potent activating and ortho, para-directing C5-hydroxyl group is the dominant controlling factor, directing incoming electrophiles to the C6 and C8 positions of the quinoxaline core. The deactivating influence of the pyrazine ring and the C2-chloro substituent serves to modulate overall reactivity but is not expected to alter this regiochemical preference.

References

  • Kang, J., & Kim, S. Y. (2024). Triflic Acid‐Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10. CHEMSUSCHEM.
  • Yilmaz, I., et al. (2017).
  • BenchChem. (2025). Addressing regioselectivity issues in functionalizing asymmetric quinoxalines. BenchChem Technical Guides.
  • Journal of the Chemical Society C: Organic. (1968). Orientation effects in the nitration of some 6- and 7-monosubstituted and 6,7-disubstituted quinolines. RSC Publishing.
  • ResearchGate. (2015). Bromination of 8-substituted quinolines. Reagents and conditions.
  • Royal Society of Chemistry. (2018). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Publishing.
  • Quick Company. (Date N/A). Novel And Improved Process For The Synthesis Of 2.
  • Beilstein Journals. (2023).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ng, S. W. (2009). 2-Chloroquinoxaline.
  • ResearchGate. (2016). Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)
  • MDPI. (2019). Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction.
  • PMC. (2007).
  • BenchChem. (2025). Navigating the Synthetic Landscape of Halogenated Quinoxalines: A Technical Guide in the Absence of 2-Chloro-5,6-difluoroquinoxaline.
  • BenchChem. (2025).
  • Shodhganga. (N.A.). Quinoxalines.
  • Pereira, J. A. R., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Journal of the Brazilian Chemical Society.
  • Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
  • BYJU'S. (2016). Chemical Reactions of Amines – Electrophilic Substitution.
  • Sigma-Aldrich.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • YouTube. (2023). Amines Part 5 - Electrophilic Aromatic Substitution Reactions in five membered heterocycles.
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects.
  • BenchChem. (2025). Thermodynamic Properties of Substituted Quinoxalines: A Comprehensive Technical Guide.
  • Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic substitution. Part X. Nitration of quinoxaline. Journal of the Chemical Society (Resumed), 2518.
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Safety & Regulatory Compliance

Safety

2-Chloroquinoxalin-5-ol proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of specialized heterocyclic building blocks. 2-Chloroquinoxalin-5-ol (CAS: 1897689-96-1) is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of specialized heterocyclic building blocks. 2-Chloroquinoxalin-5-ol (CAS: 1897689-96-1) is a highly valuable intermediate, particularly in the synthesis of kinase inhibitors and targeted therapeutics. However, its structural composition—specifically the integration of a halogenated pyrazine-fused ring system—demands rigorous operational safety and disposal protocols.

Mishandling halogenated heterocycles not only poses acute exposure risks to laboratory personnel but also triggers severe regulatory compliance violations if introduced into the wrong waste streams. This guide provides a comprehensive, self-validating framework for the safe handling and legal disposal of 2-Chloroquinoxalin-5-ol.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the physical and hazardous parameters of the compound. The presence of the covalently bound chlorine atom dictates both the biological hazard and the environmental disposal strategy.

ParameterSpecification
Chemical Name 2-Chloroquinoxalin-5-ol
CAS Number 1897689-96-1
Molecular Formula C8H 5​ ClN 2​ O
Molecular Weight 180.59 g/mol
Physical State Solid (Powder)
Primary Hazard Class Irritant / Toxic (Halogenated Heterocycle)
Key GHS Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Phase 1: Operational Safety & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must proactively mitigate the specific hazards of the compound.

  • Establish the Safety Perimeter: Conduct all weighing, transferring, and initial solvation of 2-Chloroquinoxalin-5-ol inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: The fine powder form presents a distinct inhalation hazard (H335). The negative pressure of the fume hood ensures that any aerosolized particulates are immediately drawn away from the operator's breathing zone.

  • Don Appropriate PPE: Equip standard laboratory PPE, prioritizing nitrile or neoprene gloves (minimum 4 mil thickness).

    • Causality: The compound is a known dermal irritant (H315). Nitrile provides a robust, impermeable barrier against solid particulate transfer to the skin. If handling the compound in highly penetrative solvents (e.g., DMSO or DMF), double-gloving is required.

  • Static Mitigation: Use anti-static weighing boats and grounded spatulas.

    • Causality: Halogenated heterocyclic powders often carry static charges. Mitigating static prevents the sudden, uncontrolled dispersion of the compound into the air, maintaining the integrity of your safety perimeter.

Phase 2: Waste Segregation & Disposal Workflows

Under the Resource Conservation and Recovery Act (RCRA), laboratories must make a hazardous waste determination at the exact "point of generation"[1]. The most critical aspect of disposing of 2-Chloroquinoxalin-5-ol is its chlorine atom.

Unlike non-halogenated solvents that can be repurposed for fuel blending in cement kilns, halogenated wastes must be heated to extreme temperatures (typically >1,200 °C) in EPA-approved incinerators equipped with specialized scrubbers. This infrastructure is legally required to capture hydrogen chloride (HCl) gas and prevent the environmental release of highly toxic dioxins[2].

Protocol A: Liquid Waste Disposal
  • Quench and Neutralize: Before disposing of any reaction mixture containing 2-Chloroquinoxalin-5-ol, ensure the solution is fully quenched and neutralized to a pH of 6.0–8.0.

    • Causality: Introducing highly acidic or basic mixtures into a sealed waste carboy can trigger exothermic reactions or gas evolution, leading to catastrophic container failure. Checking the pH acts as a self-validating step before mixing wastes.

  • Mandatory Halogenated Routing: Pour the neutralized solution into a designated "Halogenated Organic Waste" carboy. This applies even if the primary reaction solvent is non-halogenated (e.g., Ethanol, DMSO, or Ethyl Acetate)[3].

    • Causality: The presence of the covalently bound chlorine atom in the solute dictates the waste stream's fate. Mixing halogenated solutes into non-halogenated streams disqualifies the entire batch from standard fuel blending, dramatically increasing disposal costs and creating severe compliance violations[4].

  • Verify Container Compatibility: Ensure the waste carboy is made of high-density polyethylene (HDPE) or glass, equipped with a vented cap.

    • Causality: Vented caps act as a fail-safe mechanism, automatically relieving pressure if trace volatile reactions occur during storage.

Protocol B: Solid Waste Disposal
  • Consolidate Contaminated Materials: Collect all empty reagent vials, contaminated weighing boats, filter papers, and pipette tips.

  • Double-Bagging: Place these items into a puncture-resistant, sealable plastic bag, and then place that bag into a rigid, labeled "Solid Hazardous Waste" drum.

    • Causality: Double containment prevents fugitive dust emissions and protects waste-handling personnel from accidental dermal exposure during transit to the incineration facility.

WasteSegregation Start 2-Chloroquinoxalin-5-ol Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid Liquid SolidContainer Double-bagged in Solid Hazardous Waste Solid->SolidContainer Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Liquid Waste (e.g., DCM, Chloroform) Solvent->Halogenated Chlorinated Solvent NonHalo Mixed Liquid Waste (Contains Halogenated Solute) Solvent->NonHalo Non-Chlorinated Solvent LiquidContainer Vented Halogenated Waste Carboy Halogenated->LiquidContainer NonHalo->LiquidContainer *Must be treated as halogenated due to solute Incineration EPA-Approved High-Temp Incineration (Scrubbed) SolidContainer->Incineration LiquidContainer->Incineration

Figure 1: Decision matrix for the segregation and disposal of 2-Chloroquinoxalin-5-ol waste streams.

Phase 3: Spill Response & Decontamination Protocol

In the event of an accidental release outside of primary containment, execute the following self-validating recovery protocol:

  • Isolate and Suppress: Evacuate personnel from the immediate vicinity. Do not dry sweep the powder. Lightly mist the spilled material with a compatible low-volatility solvent (e.g., water or isopropanol).

    • Causality: Dry sweeping mechanically aerosolizes the powder. Wetting the material suppresses dust generation, directly neutralizing the H335 inhalation hazard before cleanup begins.

  • Absorb and Clean: Wipe up the dampened material using chemical absorbent pads. Wash the contaminated surface with a standard laboratory detergent, followed by a thorough water rinse.

  • Dispose as Halogenated Waste: Treat all absorbent pads, wipes, and cleanup materials as Solid Halogenated Hazardous Waste, following Protocol B above.

References

  • Most solvent waste from US academic labs ends up in the air. Chemical & Engineering News (C&EN).[Link]

  • Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental.[Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]

  • Hazardous Waste Management Manual. Northeast State Community College.[Link]

Sources

Handling

Personal protective equipment for handling 2-Chloroquinoxalin-5-ol

Operational Safety and Logistical Guide for Handling 2-Chloroquinoxalin-5-ol As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-Chloroquinoxalin-5-ol (CAS: 1897689-96-1) requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistical Guide for Handling 2-Chloroquinoxalin-5-ol

As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-Chloroquinoxalin-5-ol (CAS: 1897689-96-1) requires more than just following a generic safety checklist[1]. Drug development professionals must understand the fundamental chemical reactivity of the compounds they handle to design effective safety and logistical workflows. This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational handling, and disposal of this specific compound.

Chemical Reactivity Profile & Hazard Causality

To safely handle 2-Chloroquinoxalin-5-ol, we must first analyze its molecular behavior. As a halogenated nitrogen heterocycle, the chlorine atom at the C2 position is highly activated by the electron-withdrawing nature of the adjacent pyrazine nitrogen atoms. This structural feature makes the molecule highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ).

Causality for PPE Selection: Biological tissues are rich in nucleophiles (e.g., thiol groups in cysteine, primary amines in lysine). Accidental exposure to 2-Chloroquinoxalin-5-ol can result in rapid, irreversible covalent modification of epidermal and mucosal proteins. This electrophilic mechanism is the root cause of its GHS classifications, which include severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[2]. Furthermore, systemic absorption makes it harmful if swallowed or inhaled (H302, H332)[3].

Quantitative PPE & Engineering Controls Matrix

To mitigate the SN​Ar reactivity risk, a robust barrier system is required. The following matrix summarizes the required protective equipment based on structural hazard assessments.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm)Nitrile provides excellent resistance to solid halogenated organics. Note: If handling the compound dissolved in DMSO or DMF, use double-gloving or butyl rubber, as polar aprotic solvents act as rapid skin-penetration enhancers.
Eye Protection Tight-fitting, unvented safety gogglesPrevents ingress of fine crystalline dust, protecting the highly nucleophilic mucosal surfaces of the cornea from irreversible covalent bonding[3].
Body Protection Flame-retardant, cuffed lab coatCuffs prevent wrist exposure during fume hood operations. Flame retardancy is required if handling alongside flammable solvents during synthesis.
Respiratory N95/P100 Particulate RespiratorRequired only if engineering controls (fume hood) fail or during spill cleanup, to prevent inhalation of reactive particulates (H335)[2].

Operational Workflow: Self-Validating Handling Protocol

Do not treat chemical handling as a static checklist. The following step-by-step protocol incorporates self-validating mechanisms to ensure your engineering controls and PPE are actively protecting you during the transfer of 2-Chloroquinoxalin-5-ol.

Step 1: Engineering Control Validation

  • Action: Activate the chemical fume hood and verify the face velocity is between 80-100 feet per minute (fpm).

  • Validation: Hold a Kimwipe at the sash opening; it should pull gently but steadily inward. If the wipe flutters violently, the flow is too turbulent and may dangerously aerosolize the reactive powder.

Step 2: PPE Donning and Integrity Check

  • Action: Don the cuffed lab coat, unvented goggles, and two pairs of nitrile gloves (double-gloving).

  • Validation: Perform a visual inspection of the outer gloves for micro-tears. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove goes over the cuff to create a continuous, unbroken barrier.

Step 3: Anti-Static Weighing

  • Action: Use a grounded, anti-static micro-spatula to transfer the 2-Chloroquinoxalin-5-ol. Place the analytical balance deep inside the fume hood.

  • Validation: Observe the balance readout. A fluctuating reading indicates excessive air turbulence. Lower the sash to the minimum operational height to stabilize the environment and prevent powder dispersion.

Step 4: Doffing and Decontamination

  • Action: After sealing the reaction vessel, remove the outer gloves inside the fume hood by turning them inside out to trap any microscopic dust. Wash hands immediately with soap and water after removing the inner gloves[3].

Spill Response & Halogenated Waste Disposal Plan

Because 2-Chloroquinoxalin-5-ol contains a covalently bonded halogen, it falls under strict environmental regulations for disposal. Improper disposal can lead to the generation of toxic dioxins or corrosive gases.

Spill Containment Protocol:

  • Suppress Aerosolization: Do not dry-sweep the powder. Lightly mist the spill with a compatible, non-reactive solvent (e.g., water or a dilute alcohol) to bind the dust.

  • Absorption: Cover the wetted spill with an inert absorbent pad or diatomaceous earth.

  • Validation: After wiping the area with a damp cloth, use a pH test strip on the wetted surface. A neutral pH confirms the absence of residual reactive or acidic degradation products.

Halogenated Disposal Logistics:

  • Segregation: All contaminated PPE, wipes, and reaction byproducts must be placed in a clearly labeled Halogenated Organic Waste container.

  • Incineration Chemistry: Halogenated waste must never be mixed with standard organic waste. During thermal destruction, halogenated compounds generate hydrogen chloride (HCl) gas. Therefore, this waste stream must be routed to specialized rotary kiln incinerators equipped with caustic scrubbers (e.g., NaOH sprays) to neutralize the acidic exhaust before atmospheric release[4].

Process Visualization

The following diagram maps the logical progression from hazard assessment to final disposal, ensuring all safety gates are met.

G N1 Hazard Assessment (Identify SNAr Reactivity) N2 Engineering Controls (Verify Fume Hood Flow) N1->N2 N3 PPE Donning (Nitrile, Goggles, Coat) N2->N3 N4 Chemical Handling (Weighing & Transfer) N3->N4 N5 Waste Segregation (Halogenated Stream) N4->N5 N6 Final Disposal (Incineration + Scrubber) N5->N6

Workflow for the safe handling, operational execution, and disposal of 2-Chloroquinoxalin-5-ol.

References

  • Title: 2-Chloroquinoxalin-5-ol CAS Information Source: BLDpharm URL
  • Title: SAFETY DATA SHEET - 2-Chloroquinoxaline Source: Fisher Scientific URL
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: EPA URL
  • Title: 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 Source: PubChem URL

Sources

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